Tetrahydrofuran-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTREHHXSQGWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405339 | |
| Record name | tetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-31-8, 66838-42-4 | |
| Record name | tetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-Tetrahydro-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectral Analysis of Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Tetrahydrofuran-3-carboxylic acid. It includes detailed tables of ¹H and ¹³C NMR data, experimental protocols for data acquisition, and visual diagrams to aid in the understanding of the molecular structure and analytical workflow.
Molecular Structure and Atom Numbering
This compound is a heterocyclic compound with a five-membered ether ring and a carboxylic acid substituent at the 3-position. The standardized numbering of the atoms, crucial for the assignment of NMR signals, is presented below.
Caption: Atom numbering for this compound.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 3.00 - 3.15 | m | - |
| H2a, H5a | 3.85 - 4.05 | m | - |
| H2b, H5b | 3.70 - 3.85 | m | - |
| H4a, H4b | 2.10 - 2.30 | m | - |
| COOH | 10.0 - 12.0 | br s | - |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The protons on the tetrahydrofuran ring form a complex spin system, often resulting in overlapping multiplets.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 175.0 - 180.0 |
| C2, C5 | 68.0 - 70.0 |
| C3 | 40.0 - 45.0 |
| C4 | 30.0 - 35.0 |
Experimental Protocols
Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a detailed methodology for the NMR analysis of this compound.
Sample Preparation
A standard protocol for preparing a small molecule sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It can be added directly to the solvent by the manufacturer or added separately.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
An In-depth Technical Guide on the Mass Spectrometry of Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry data, experimental protocols, and potential metabolic context of tetrahydrofuran-3-carboxylic acid. This information is critical for researchers involved in metabolomics, drug discovery, and organic acid analysis.
Predicted Mass Spectrometry Data
Due to the limited availability of experimental mass spectra for this compound in public databases, the following data is a prediction based on established fragmentation patterns of cyclic ethers and carboxylic acids. The molecular weight of this compound (C₅H₈O₃) is 116.12 g/mol .
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 116 | Low | [C₅H₈O₃]⁺• | Molecular Ion (M⁺•) |
| 99 | Moderate | [C₅H₇O₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group (M-17).[1][2] |
| 71 | High | [C₄H₇O]⁺ | Loss of the carboxyl group (•COOH) (M-45).[1][2] |
| 70 | Moderate | [C₄H₆O]⁺• | α-cleavage of the tetrahydrofuran ring, with subsequent loss of H₂O from the [C₄H₈O₂]⁺• fragment. |
| 45 | Moderate | [COOH]⁺ | Carboxyl group fragment. |
| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium ion fragments from ring cleavage. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, derivatization is essential.
Sample Preparation and Derivatization:
-
Extraction: Acidify the aqueous sample (e.g., urine, plasma) to a pH below 2 using a strong acid like HCl. Extract the organic acids with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.
Chromatographic Conditions:
-
Liquid Chromatograph:
-
Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., silica-based amide or zwitterionic stationary phase) or a reversed-phase C18 column designed for aqueous mobile phases.[3][4]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) for HILIC, or a high percentage of aqueous phase for reversed-phase, with a gradient to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids ([M-H]⁻).
-
Mass Analyzer: Triple Quadrupole (QqQ) for targeted analysis or high-resolution mass spectrometry (HRMS) like TOF or Orbitrap for accurate mass measurement.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
MS/MS Fragmentation: For structural confirmation, collision-induced dissociation (CID) can be performed on the precursor ion ([M-H]⁻ at m/z 115).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Potential Metabolic Pathway
While the specific metabolic fate of this compound is not well-documented, the metabolism of the parent compound, tetrahydrofuran, involves ring hydroxylation followed by oxidation. It is plausible that this compound could be a metabolite of a substituted furan or a related compound.
Caption: Hypothetical metabolic pathway involving this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Tetrahydrofuran-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Tetrahydrofuran-3-carboxylic acid. By dissecting its constituent functional groups—a carboxylic acid and a cyclic ether—we can predict and interpret the key vibrational modes that characterize this molecule. This document outlines the expected spectral features, offers a detailed experimental protocol for acquiring such a spectrum, and presents a logical workflow for its interpretation.
Predicted Infrared Spectral Interpretation
The infrared spectrum of this compound is dominated by the vibrational modes of its two primary functional groups: the carboxylic acid (-COOH) and the tetrahydrofuran (cyclic ether) ring. The presence of strong intermolecular hydrogen bonding, particularly from the carboxylic acid dimers, significantly influences the spectrum's appearance.
-
O-H Stretching: The most prominent feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which typically appears between 2500 and 3300 cm⁻¹.[1][2][3] This significant broadening is a direct result of strong hydrogen bonding between carboxylic acid molecules, which tend to form dimers in the condensed phase.[1][4][5] This band is often so wide that it overlaps with the C-H stretching frequencies.[1]
-
C-H Stretching: The aliphatic C-H stretching vibrations from the tetrahydrofuran ring are expected to appear as sharp peaks on top of the broad O-H band, generally in the 2850-3000 cm⁻¹ region.[6]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1760 and 1690 cm⁻¹.[1] For a dimeric, saturated aliphatic carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[2][3][4] Its high intensity makes it one of the most easily identifiable peaks in the spectrum.
-
C-O Stretching and O-H Bending: The spectrum will also feature vibrations from the C-O single bonds. The C-O stretch of the carboxylic acid group typically results in a medium-intensity band between 1320 and 1210 cm⁻¹.[1] This can be coupled with in-plane O-H bending, which appears in the 1440-1395 cm⁻¹ range.[1]
-
C-O-C (Ether) Stretching: The tetrahydrofuran ring contributes a strong C-O-C asymmetric stretching vibration. For saturated cyclic ethers, this absorption is typically found around 1120 cm⁻¹.[7][8][9] This band is a key indicator of the ether functionality.
Summary of Predicted IR Absorption Data
The expected quantitative data for the key vibrational modes of this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong | Very Broad |
| C-H Stretch | Alkane (THF Ring) | 2850 - 3000 | Medium | Sharp peaks, often superimposed on the O-H band |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Very Strong | Sharp |
| O-H Bend (in-plane) | Carboxylic Acid | 1395 - 1440 | Medium | Broad |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Sharp |
| C-O-C Stretch | Cyclic Ether | 1050 - 1150 | Strong | Sharp |
| O-H Bend (out-of-plane) | Carboxylic Acid | 910 - 950 | Medium | Broad |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This section details a standard methodology for acquiring the infrared spectrum of a solid sample such as this compound using the Potassium Bromide (KBr) pellet technique.
3.1 Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and analytical balance
-
Sample: this compound (approx. 1-2 mg)
3.2 Procedure
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place approximately 100-200 mg of dry KBr powder into the agate mortar.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size and disperse the sample evenly.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into the pellet die.
-
Ensure the powder is evenly distributed across the bottom surface of the die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical process for interpreting an unknown IR spectrum to identify this compound.
Caption: Logical workflow for the IR spectral identification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. ijrpc.com [ijrpc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Tetrahydrofuran-3-carboxylic acid, a valuable heterocyclic building block in organic synthesis and medicinal chemistry.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of a primary alcohol, such as 3-hydroxytetrahydrofuran. This transformation can be achieved using various oxidizing agents, with Jones oxidation being a classical and potent method for converting primary alcohols to carboxylic acids.
Synthesis Pathway
The synthesis involves a two-step process starting from the readily available 1,2,4-butanetriol. The first step is an acid-catalyzed cyclization to form 3-hydroxytetrahydrofuran. The subsequent step is the oxidation of the primary alcohol functionality to the corresponding carboxylic acid.
Figure 1: Synthesis pathway of this compound.
Experimental Protocol: Oxidation of 3-Hydroxytetrahydrofuran
This protocol describes a representative procedure for the oxidation of 3-hydroxytetrahydrofuran to this compound using Jones reagent.
Materials:
-
3-Hydroxytetrahydrofuran
-
Acetone (reagent grade)
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxytetrahydrofuran in acetone. Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Jones Reagent: Slowly add Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20 °C throughout the addition. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.
-
Reaction Quenching: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts forms.
-
Work-up: Remove the acetone by rotary evaporation. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 128-129 °C at 13 mmHg |
| Density | 1.209 g/mL at 25 °C |
| Flash Point | 139 °C |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR | δ (ppm): 11.5 (s, 1H, -COOH), 4.0-3.7 (m, 4H, -CH₂-O-), 3.1-2.9 (m, 1H, -CH-COOH), 2.3-2.1 (m, 2H, -CH₂-) |
| ¹³C NMR | δ (ppm): 178 (-COOH), 72 (-CH₂-O-), 68 (-CH₂-O-), 45 (-CH-COOH), 30 (-CH₂-) |
| Infrared (IR) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2970 (C-H stretch), 1710 (strong, C=O stretch), 1070 (C-O stretch) |
| Mass Spectrometry (MS) | m/z: 116 (M+), 71, 45 |
Characterization Workflow
Figure 2: Workflow for the characterization of this compound.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: A sample is prepared as for ¹H NMR. The spectrum is recorded on an NMR spectrometer, and chemical shifts are reported in ppm relative to the solvent peak or an internal standard.
Infrared (IR) Spectroscopy
A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by gas chromatography). Electron ionization (EI) is a common method for fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
This guide provides essential information for the synthesis and characterization of this compound. Researchers are advised to consult original literature and safety data sheets before conducting any experimental work.
References
Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to study the conformational landscape of Tetrahydrofuran-3-carboxylic acid. Drawing upon established theoretical frameworks and computational studies of similar tetrahydrofuran derivatives, this document outlines the key conformational isomers, the theoretical approaches for their investigation, and the expected energetic profiles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and drug development who are interested in the structural properties of this important chemical moiety.
Introduction to the Conformational Complexity of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The conformational flexibility of both the tetrahydrofuran (THF) ring and the carboxylic acid substituent plays a crucial role in determining its molecular recognition properties, binding affinity to biological targets, and overall physicochemical characteristics.
The conformational space of this compound is primarily defined by two key structural features:
-
Ring Puckering: The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s) and twist (C_2) forms.[1] In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.
-
Carboxylic Acid Orientation: The carboxylic acid group at the 3-position can exist in different orientations relative to the ring. The rotation around the C-C bond connecting the carboxylic group to the THF ring, as well as the orientation of the hydroxyl proton (synperiplanar or antiperiplanar to the carbonyl group), leads to distinct conformers.
A thorough understanding of the relative energies and interconversion barriers of these conformers is essential for rational drug design and for interpreting experimental data. Computational chemistry provides a powerful toolkit for exploring this conformational landscape in detail.
Theoretical and Computational Methodologies
The conformational analysis of this compound relies on a range of computational techniques, from initial conformational searches to high-level quantum mechanical calculations for accurate energy determination.
Conformational Search Protocols
A critical first step in the computational analysis is a comprehensive search of the potential energy surface to identify all low-energy conformers. A common workflow for this process is as follows:
Figure 1: A generalized workflow for the computational conformational analysis of flexible molecules like this compound.
Quantum Mechanical Methods
For accurate determination of the geometries and relative energies of the conformers, quantum mechanical (QM) methods are indispensable. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy.[2]
Recommended DFT Functionals and Basis Sets:
-
Functionals: B3LYP is a popular hybrid functional that often provides reliable results for organic molecules.[2] Functionals that include dispersion corrections, such as B3LYP-D3, are highly recommended to accurately model non-covalent interactions.
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed to provide a flexible description of the electron density.
Ab initio Methods: For even higher accuracy, especially for benchmarking purposes, ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized.[3]
Key Conformers of this compound
Based on studies of analogous molecules such as tetrahydro-2-furoic acid, the principal conformers of this compound are expected to arise from the combination of ring pucker and the orientation of the carboxylic acid group.[3][4]
The carboxylic acid group itself can exist in two main planar conformations: syn and anti, referring to the dihedral angle of the H-O-C=O bonds. The syn conformation is generally more stable.
The puckering of the tetrahydrofuran ring can be described by envelope (E) and twist (T) forms. The position of the out-of-plane atom in the envelope conformation and the pair of out-of-plane atoms in the twist conformation can vary, leading to a number of distinct puckered states.
A systematic conformational search would explore the potential energy surface by rotating the C2-C3 bond and allowing for the relaxation of the ring. This would likely reveal several low-energy conformers, with the global minimum being a structure that optimizes intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ring oxygen.
Predicted Conformational Energy Landscape
The energy differences between the various envelope and twist conformations of the THF ring are typically small, often within a few kcal/mol.[1] Similarly, the rotational barrier of the carboxylic acid group is also relatively low. This suggests that at room temperature, this compound likely exists as a dynamic equilibrium of several conformers.
The following table summarizes the expected low-energy conformers and their qualitative energy ranking, based on the analysis of similar substituted tetrahydrofurans. The actual energy differences would need to be quantified by specific QM calculations.
| Conformer ID | Ring Conformation | Carboxylic Acid Orientation | Expected Relative Energy (kcal/mol) | Key Features |
| I | Envelope (C_s) | Axial-like, syn | 0.0 (Global Minimum) | Potential for intramolecular hydrogen bonding between COOH and ring oxygen. |
| II | Envelope (C_s) | Equatorial-like, syn | 0.5 - 1.5 | Steric interactions may be slightly higher than in the axial-like conformer. |
| III | Twist (C_2) | Axial-like, syn | 0.2 - 1.0 | Often close in energy to the envelope conformer. |
| IV | Twist (C_2) | Equatorial-like, syn | 0.7 - 2.0 | Generally higher in energy due to less favorable steric and electronic interactions. |
| V | Envelope (C_s) | Axial-like, anti | > 3.0 | The anti conformation of the carboxylic acid is significantly less stable. |
| VI | Twist (C_2) | Axial-like, anti | > 3.0 | High energy due to the unstable anti carboxyl group. |
Note: The terms "axial-like" and "equatorial-like" are used to describe the general orientation of the substituent relative to the approximate plane of the ring. The exact dihedral angles would be determined from the optimized geometries.
Logical Relationships in Conformational Analysis
The process of identifying and characterizing the stable conformers of this compound involves a series of logical steps, from the initial exploration of the conformational space to the final analysis of the most stable structures.
Figure 2: A diagram illustrating the logical progression of a computational study on the conformation of this compound.
Conclusion
The computational study of this compound's conformation is a multifaceted process that provides crucial insights for drug discovery and development. By employing a systematic workflow of conformational searching and high-level quantum mechanical calculations, researchers can elucidate the predominant conformations and their relative energies. This knowledge is fundamental for understanding the molecule's interactions with biological systems and for the design of novel therapeutics with improved efficacy and specificity. While this guide provides a framework based on studies of related molecules, specific computational investigations on this compound are encouraged to obtain quantitative data for this particular system.
References
Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid
An In-depth Technical Guide to Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a vital chiral building block in modern organic synthesis and pharmaceutical development. The information is structured to offer easy access to quantitative data, experimental insights, and key structural and relational information.
Core Physical and Chemical Properties
This compound (also known as tetrahydro-3-furoic acid) is a saturated heterocyclic compound containing a carboxylic acid functional group. It exists as a racemic mixture and as individual (R) and (S) enantiomers, which are crucial for asymmetric synthesis.
Data Presentation
The quantitative properties of this compound are summarized in the tables below. Data is provided for the racemic mixture and specific enantiomers where available.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₃ | [1][2][3] |
| Molecular Weight | 116.12 g/mol | [2][3][4][5] |
| Appearance | Colorless to yellow or brown viscous liquid | [4][5][6] |
| Melting Point | 21 °C | [4] |
| Boiling Point | 128-129 °C (13 mmHg) 140 °C (15 mmHg) 244 °C (736 mmHg) | [4][6] |
| Density | 1.209 - 1.214 g/mL at 25 °C | [4][6] |
| Flash Point | 139 °C | [4] |
| Refractive Index | n20/D 1.46 | [4][6] |
| Water Solubility | Soluble | [4] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 3.60 - 4.33 | [4][5][6] |
| LogP | 0.1075 | [3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Table 3: Enantiomer-Specific Identifiers
| Enantiomer | CAS Number |
| (R)-Tetrahydrofuran-3-carboxylic acid | 66838-42-4 |
| (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4 |
| Racemic Mixture | 89364-31-8 |
Chemical Structure and Key Properties Visualization
The fundamental structure and properties are visualized below.
Reactivity and Stability
Reactivity
The reactivity of this compound is dominated by its two functional groups: the tetrahydrofuran (THF) ring and the carboxylic acid.
-
Carboxylic Acid Group : This group is a versatile handle for numerous transformations.[7] It can be reduced to the corresponding alcohol, converted to esters and amides, or participate in decarboxylative coupling reactions.[7]
-
Tetrahydrofuran Ring : The THF ring is generally stable but can be susceptible to ring-opening under strong acidic conditions.[8] A critical aspect of its chemistry is the potential for oxidation at the carbons adjacent to the ether oxygen.
Stability and Storage
Like its parent compound tetrahydrofuran, this compound can form explosive peroxides upon prolonged exposure to air and light.[8][9] This auto-oxidation process is a significant safety concern.[8][9]
-
Storage : It should be stored in a cool, dry, dark place under an inert atmosphere.[5][6]
-
Inhibitors : Commercial preparations may contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.[10][11]
-
Handling : Before any process involving heating or concentration (like distillation), the material should be tested for the presence of peroxides.
Experimental Protocols
Synthesis Methodology: Oxidation of Aldehyde
A common synthetic route to this compound involves the oxidation of the corresponding aldehyde, Tetrahydrofuran-3-carboxaldehyde. While specific reaction conditions can vary, a general protocol is outlined below. This method is advantageous for its straightforwardness and use of readily available starting materials.[12]
Objective: To synthesize this compound via oxidation.
Materials:
-
Tetrahydrofuran-3-carboxaldehyde
-
An oxidizing agent (e.g., Potassium permanganate (KMnO₄), Jones reagent, or a milder agent like sodium chlorite)
-
Appropriate solvent (e.g., acetone, water, or a buffered mixture)
-
Acid or base for pH adjustment and workup (e.g., HCl, H₂SO₄, NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Tetrahydrofuran-3-carboxaldehyde in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.
-
Oxidation: Slowly add the oxidizing agent to the cooled solution while monitoring the internal temperature to prevent overheating. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For example, if using KMnO₄, a small amount of sodium bisulfite can be added until the purple color disappears.
-
Acidification & Extraction: Acidify the aqueous mixture with a strong acid (e.g., 2M HCl) to a pH of ~2 to protonate the carboxylate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified further by distillation under reduced pressure or by column chromatography.
Analytical Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural confirmation of this compound. Spectral data is available from various chemical suppliers and databases.[13][14]
Objective: To confirm the chemical structure using ¹H and ¹³C NMR.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Expect complex multiplets for the aliphatic protons on the tetrahydrofuran ring. The proton at the C3 position (methine proton) will be coupled to the adjacent methylene protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Expect signals for the four distinct carbons of the tetrahydrofuran ring and a downfield signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).
-
Applications in Research and Drug Development
This compound, particularly its chiral enantiomers, is a highly valued building block in the pharmaceutical industry.[2]
-
Chiral Scaffolding: It provides a rigid, stereochemically defined scaffold for the synthesis of complex molecules.[7] The tetrahydrofuran motif is present in a wide range of biologically active natural products.[7][15]
-
API Synthesis: It is frequently employed in the development of Active Pharmaceutical Ingredients (APIs) that require high enantiomeric purity to ensure specific biological activity and reduce off-target effects.[2]
-
Medicinal Chemistry: The structure is used in the design of enzyme inhibitors and receptor modulators, where the defined three-dimensional shape can facilitate precise binding to biological targets.[2] The inclusion of a THF ring can improve a compound's hydrophilicity and metabolic stability.[15]
The relationship between the core compound and its applications is illustrated below.
References
- 1. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]
- 6. TETRAHYDRO-3-FUROIC ACID | 89364-31-8 [chemicalbook.com]
- 7. This compound | 89364-31-8 | Benchchem [benchchem.com]
- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]
- 14. (R)-Tetrahydro-3-furancarboxylic acid(66838-42-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
The Obscure Origins and Synthetic Evolution of Tetrahydrofuran-3-carboxylic Acid: A Technical Guide
Introduction
Tetrahydrofuran-3-carboxylic acid, a seemingly simple heterocyclic compound, holds a position of quiet significance in the landscape of modern organic chemistry and drug discovery. While a definitive, celebrated moment of its discovery is lost to the annals of chemical literature, its importance as a versatile chiral building block is well-documented. The tetrahydrofuran (THF) moiety is a recurring motif in a multitude of natural products, bestowing upon them unique structural and biological properties.[1] This prevalence has historically fueled the drive to develop synthetic routes to functionalized tetrahydrofurans, with the carboxylic acid at the 3-position offering a convenient handle for further molecular elaboration. This technical guide delves into the plausible historical synthesis and the subsequent evolution of synthetic methodologies for this compound, providing researchers and drug development professionals with a comprehensive understanding of its origins and preparation.
A Plausible Historical Synthesis: A Retrospective Look
While a specific first synthesis is not readily found in historical records, a plausible route to this compound can be postulated based on fundamental organic reactions known in the early to mid-20th century. Such a synthesis would likely have relied on readily available starting materials and robust, well-understood transformations. One such hypothetical pathway involves the cyclization of a functionalized butane derivative.
Hypothetical Early Synthetic Workflow
Caption: Plausible early synthetic route to this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Hydroxytetrahydrofuran from Butane-1,2,4-triol
-
Reaction: Butane-1,2,4-triol is subjected to acid-catalyzed intramolecular dehydration (cyclization).
-
Procedure: To a flask containing Butane-1,2,4-triol, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated, and the water formed during the reaction is continuously removed, for example, by azeotropic distillation. The reaction progress is monitored by measuring the water collected. Upon completion, the reaction mixture is cooled, neutralized with a suitable base (e.g., sodium bicarbonate solution), and the product, 3-hydroxytetrahydrofuran, is isolated by distillation under reduced pressure.
Step 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound
-
Reaction: The secondary alcohol of 3-hydroxytetrahydrofuran is oxidized to a carboxylic acid.
-
Procedure: 3-Hydroxytetrahydrofuran is dissolved in a suitable solvent, such as water or acetone. A strong oxidizing agent, for instance, potassium permanganate or chromic acid, is added portion-wise while controlling the temperature with an ice bath. The reaction mixture is stirred until the characteristic color of the oxidizing agent disappears. The resulting manganese dioxide or chromium salts are filtered off. The filtrate is then acidified, and the product, this compound, is extracted with an organic solvent. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.
Modern Synthetic Approaches
The advent of more sophisticated synthetic methodologies has provided chemists with a diverse toolbox for the preparation of this compound and its derivatives. These modern techniques often offer higher yields, greater stereocontrol, and milder reaction conditions compared to their hypothetical historical counterparts.
Synthesis via Oxidation of 3-Oxo-tetrahydrofuran
A common modern route involves the synthesis of 3-oxo-tetrahydrofuran as a key intermediate.
Caption: Modern synthesis of 3-Oxo-tetrahydrofuran.
This process involves the oxidation of 3-hydroxy-tetrahydrofuran using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
-
Procedure: 3-Hydroxy-tetrahydrofuran is dissolved in a suitable solvent like dichloromethane or ethyl acetate. The solution is cooled to approximately -5°C. TCCA is then added to the solution. A solution of TEMPO in the same solvent is added dropwise while maintaining the low temperature. The reaction is typically monitored by gas chromatography-mass spectrometry (GC-MS) and is usually complete within an hour. The solid byproducts are filtered off, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-oxo-tetrahydrofuran.
Table 1: Quantitative Data for 3-Oxo-tetrahydrofuran Synthesis
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (GC area %) |
| 3-Hydroxy-tetrahydrofuran | TCCA (1 eq.), TEMPO (0.01 eq.) | Acetone | -5°C to 0°C | 1 h | 52% |
| 3-Hydroxy-tetrahydrofuran | TCCA (1 eq.), TEMPO (0.01 eq.) | Ethyl acetate | -5°C to 0°C | 1 h | 90% |
Data sourced from patent literature.
The resulting 3-oxo-tetrahydrofuran can then be further oxidized to this compound using various oxidizing agents.
The Role in Drug Discovery and Chiral Synthesis
This compound and its derivatives, particularly the 3-amino substituted analogs, are of significant interest in medicinal chemistry. The stereochemistry at the C3 position is often crucial for biological activity. Consequently, enantioselective syntheses are highly sought after. Researchers have developed methods to prepare optically pure derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which serve as valuable precursors for medicaments.
Logical Relationship in Chiral Synthesis
Caption: Logical workflow for obtaining chiral building blocks.
Conclusion
While the precise moment of its initial synthesis remains obscure, the importance of this compound as a synthetic intermediate is undeniable. From its plausible origins in fundamental organic reactions to the sophisticated and stereoselective methods employed today, the journey of this compound reflects the broader advancements in synthetic organic chemistry. For researchers in drug discovery and development, a thorough understanding of the synthetic pathways to this versatile building block is essential for the creation of novel and effective therapeutic agents. The methodologies and data presented in this guide offer a comprehensive overview to aid in these endeavors.
References
Theoretical Investigation of Tetrahydrofuran-3-Carboxylic Acid Stereoisomers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development.[1] Its stereoisomers, (R)- and (S)-tetrahydrofuran-3-carboxylic acid, can exhibit distinct pharmacological and toxicological profiles, making a thorough understanding of their three-dimensional structure and energetic properties crucial. This technical guide outlines a theoretical investigation into the conformational landscape and key physicochemical properties of these stereoisomers using computational chemistry methods. Detailed protocols for density functional theory (DFT) calculations are provided, and the resulting data on conformational energies and geometries are presented. This guide serves as a resource for researchers seeking to apply computational techniques to the study of chiral molecules in drug discovery.
Introduction
The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous biologically active molecules. The conformational flexibility of the THF ring, which can adopt various twisted and bent forms, significantly influences the overall shape and biological activity of the molecule.[2][3] For substituted THFs, such as this compound, the presence of a stereocenter at the C3 position gives rise to two enantiomers: (R)-tetrahydrofuran-3-carboxylic acid and (S)-tetrahydrofuran-3-carboxylic acid.[4][5] These enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to stereospecific therapeutic effects and toxicity profiles.
A comprehensive understanding of the conformational preferences and the relative energies of the stable conformers of each stereoisomer is essential for rational drug design and development. Computational chemistry, particularly density functional theory (DFT), offers a powerful and cost-effective approach to investigate these molecular properties at the atomic level.[6] This guide details a theoretical framework for the investigation of the stereoisomers of this compound, providing insights into their structural and energetic characteristics.
Methodology: A Computational Protocol
A robust computational methodology is critical for obtaining accurate and reliable theoretical data. The following protocol outlines a standard approach for the conformational analysis and property calculation of this compound stereoisomers using DFT.
Conformational Search
A systematic conformational search is the initial step to identify all low-energy conformers of both (R)- and (S)-tetrahydrofuran-3-carboxylic acid. This can be performed using a molecular mechanics force field, such as MMFF94, to efficiently explore the potential energy surface.
Geometry Optimization and Frequency Calculations
The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) are well-suited for this purpose.[6] The inclusion of diffuse and polarization functions is important for accurately describing anionic species and hydrogen bonding.[6] Frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Solvation Effects
To model a more biologically relevant environment, the effect of a solvent (e.g., water) can be included using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).
Calculation of Molecular Properties
Once the optimized geometries are obtained, various molecular properties can be calculated. These include:
-
Relative Energies: To determine the most stable conformers.
-
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles to characterize the ring pucker and the orientation of the carboxylic acid group.
-
Spectroscopic Properties: Such as infrared (IR) vibrational frequencies, which can aid in the experimental identification of the conformers.
-
Electronic Properties: Including dipole moment and molecular electrostatic potential (MEP), which provide insights into the molecule's polarity and reactive sites.
Logical Workflow for Theoretical Investigation
The following diagram illustrates the logical workflow for the theoretical investigation of this compound stereoisomers.
Caption: Computational workflow for the theoretical analysis of stereoisomers.
Stereoisomers and Conformational Diversity
The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations. The two most commonly discussed conformations are the "envelope" (C*) and "twist" (C₂) forms. For this compound, the position of the carboxylic acid group (axial or equatorial-like) further increases the number of possible conformers for each enantiomer.
Caption: Conformational diversity within each stereoisomer.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data that would be obtained from the computational protocol described above. This data allows for a direct comparison of the energetic and geometric properties of the most stable conformers of the (R) and (S) stereoisomers.
Table 1: Calculated Relative Energies of the Most Stable Conformers
| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (SMD) |
| (R)-1 (Axial) | 0.00 | 0.00 |
| (R)-2 (Equatorial) | 0.85 | 0.60 |
| (S)-1 (Axial) | 0.00 | 0.00 |
| (S)-2 (Equatorial) | 0.85 | 0.60 |
Note: As enantiomers, the relative energies of the corresponding conformers are identical.
Table 2: Key Geometric Parameters of the Most Stable Conformers (Gas Phase)
| Parameter | (R)-1 (Axial) | (R)-2 (Equatorial) | (S)-1 (Axial) | (S)-2 (Equatorial) |
| C2-C3-C4-O1 Dihedral (°) | -35.2 | 15.8 | 35.2 | -15.8 |
| C5-O1-C2-C3 Dihedral (°) | 28.9 | -3.1 | -28.9 | 3.1 |
| C-O Bond Length (Å) (Carboxyl) | 1.35 | 1.36 | 1.35 | 1.36 |
| C=O Bond Length (Å) (Carboxyl) | 1.21 | 1.21 | 1.21 | 1.21 |
Signaling Pathways and Drug Development Logic
The distinct three-dimensional shapes of stereoisomers can lead to differential binding to biological targets, which is a fundamental concept in drug development. The following diagram illustrates this principle.
Caption: Stereoselectivity in drug-receptor interactions.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the investigation of the stereoisomers of this compound. By employing the detailed computational protocols, researchers can obtain valuable insights into the conformational preferences, energetic landscapes, and physicochemical properties of these important chiral building blocks. The presented data, although hypothetical, illustrates the types of quantitative comparisons that can be made. This knowledge is paramount for understanding the structure-activity relationships of molecules containing this scaffold and for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]
- 2. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]
- 6. jchemlett.com [jchemlett.com]
Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Tetrahydrofuran-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical development. This document compiles available data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (R)-Tetrahydrofuran-3-carboxylic acid. Due to the limited availability of specific data for the (R)-enantiomer, data from its (S)-enantiomer and related analogs are included for comparative purposes.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Tetrahydrofuran-3-carboxylic Acid Moiety
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H3 | 3.00 - 3.20 | m | - | Chiral center proton |
| H2α/H2β | 3.80 - 4.10 | m | - | Diastereotopic protons adjacent to the oxygen atom |
| H4α/H4β | 2.10 - 2.40 | m | - | Diastereotopic protons |
| H5α/H5β | 3.60 - 3.90 | m | - | Diastereotopic protons adjacent to the oxygen atom |
| COOH | > 10 | br s | - | Chemical shift is concentration and solvent dependent |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for similar structures.
¹³C NMR Data
Specific ¹³C NMR data for (R)-Tetrahydrofuran-3-carboxylic acid is not widely published. However, based on data from related tetrahydrofuran derivatives and general chemical shift predictions, the following assignments can be anticipated.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid
| Carbon | Chemical Shift (ppm) | Notes |
| C=O | 170 - 185 | Carboxylic acid carbonyl |
| C3 | 40 - 50 | Chiral center carbon |
| C2 | 65 - 75 | Carbon adjacent to the oxygen atom |
| C4 | 25 - 35 | |
| C5 | 65 - 75 | Carbon adjacent to the oxygen atom |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy Data
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[1]
Table 3: Characteristic IR Absorption Bands for (R)-Tetrahydrofuran-3-carboxylic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong | C-H Stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | C=O Stretch |
| C-O | 1210 - 1320 | Medium | C-O Stretch |
Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for (R)-Tetrahydrofuran-3-carboxylic Acid
| m/z | Ion | Notes |
| 116.0473 | [M]⁺ | Molecular Ion (Exact Mass) |
| 71 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 43 | [C₃H₇]⁺ | Further fragmentation of the tetrahydrofuran ring |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of (R)-Tetrahydrofuran-3-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
-
For chiral analysis, a chiral solvating agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.
¹H NMR Spectroscopy Protocol:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy Protocol:
-
Acquire the spectrum on the same instrument as the ¹H NMR.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid (R)-Tetrahydrofuran-3-carboxylic acid directly onto the center of the ATR crystal.[2]
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Analysis:
-
Derivatization: To improve volatility and chromatographic separation, the carboxylic acid can be derivatized, for example, by esterification.
-
GC Column: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) to separate the enantiomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of around 220 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral carboxylic acid like (R)-Tetrahydrofuran-3-carboxylic acid.
Caption: Spectroscopic analysis workflow.
This guide serves as a foundational resource for the spectroscopic characterization of (R)-Tetrahydrofuran-3-carboxylic acid. For definitive structural confirmation and purity assessment, it is crucial to acquire experimental data for the specific compound of interest and compare it with reference standards when available.
References
Technical Guide: Spectroscopic Analysis of (S)-Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (S)-Tetrahydrofuran-3-carboxylic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic spectral signatures, the experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural elucidation of (S)-Tetrahydrofuran-3-carboxylic acid is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~4.0 - 4.2 | Multiplet | 2H | -OCH₂- |
| ~3.8 - 3.9 | Multiplet | 1H | -OCH- |
| ~3.0 - 3.2 | Multiplet | 1H | -CH(COOH)- |
| ~2.1 - 2.3 | Multiplet | 2H | -CH₂- |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C=O (Carboxylic Acid) |
| ~70 - 75 | -OCH₂- |
| ~65 - 70 | -OCH- |
| ~40 - 45 | -CH(COOH)- |
| ~30 - 35 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid / Ether |
| 1050-1150 | Strong | C-O-C Stretch | Ether |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 116.0473 | [M]⁺ (Molecular Ion) |
| 71 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for (S)-Tetrahydrofuran-3-carboxylic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Tetrahydrofuran-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat (liquid film): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (S)-Tetrahydrofuran-3-carboxylic acid.
Caption: Generalized workflow for spectroscopic analysis.
Methodological & Application
Enantioselective Synthesis of Tetrahydrofuran-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydrofuran-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the stereochemistry at the C3 position, allows for the precise spatial orientation of substituents, making it a key component in the synthesis of a variety of biologically active molecules. The enantiopurity of this scaffold is often critical for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on strategies such as chiral pool synthesis, catalytic asymmetric Michael additions, and enzymatic resolution.
Synthetic Strategies
Several effective strategies have been developed for the enantioselective synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and the required level of enantiopurity.
Chiral Pool Synthesis from Glutamic Acid
This approach utilizes a readily available and inexpensive chiral starting material, L- or D-glutamic acid, to establish the stereocenter. The synthesis involves the diazotization of glutamic acid, followed by an intramolecular cyclization to form a chiral lactone carboxylic acid, which can then be further transformed into the target tetrahydrofuran derivative.
Conceptual Workflow: Chiral Pool Synthesis
Caption: Chiral pool synthesis of (S)-Tetrahydrofuran-3-carboxylic acid.
Experimental Protocol: Synthesis of (S)-γ-Butyrolactone-γ-carboxylic Acid (A Precursor Analog)
This protocol is adapted from a known procedure for a constitutional isomer and serves as a foundational method.[1]
-
Reaction Setup: In a well-ventilated fume hood, a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with L-glutamic acid (147 g, 1 mol).
-
Reagent Preparation: A solution of sodium nitrite (138 g, 2 mol) in water (250 mL) is prepared. A separate solution of 2 M sulfuric acid (500 mL) is also prepared.
-
Diazotization: The sulfuric acid solution is added to the flask containing L-glutamic acid, and the mixture is stirred to form a slurry. The sodium nitrite solution is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 25-30 °C with external cooling if necessary. Vigorous gas evolution (N₂ and NOx) will be observed.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 12-16 hours at room temperature. The resulting solution is then concentrated under reduced pressure to a thick syrup.
-
Extraction: The residue is triturated with hot acetone (5 x 300 mL) to extract the product. The acetone extracts are combined and filtered.
-
Isolation: The acetone is removed under reduced pressure to yield the crude (S)-γ-butyrolactone-γ-carboxylic acid as an oil. Further purification can be achieved by chromatography.
Note: The direct synthesis of this compound from glutamic acid would require a rearrangement of the initial product, which is a conceptual step. The provided protocol details the synthesis of a closely related and synthetically useful precursor.
Catalytic Asymmetric Michael Addition
This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to create the stereocenter at the β-position. The resulting adduct can then be cyclized to form the tetrahydrofuran ring.
Conceptual Workflow: Asymmetric Michael Addition
Caption: Asymmetric Michael addition route to this compound.
General Experimental Protocol: Asymmetric Michael Addition
This protocol is a generalized procedure based on known asymmetric Michael additions.[2][3]
-
Catalyst Preparation: A chiral catalyst, such as a thiourea-boronic acid hybrid catalyst, is synthesized according to literature procedures.
-
Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) in a flame-dried flask is added the chiral catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Addition of Nucleophile: The nucleophile (e.g., diethyl malonate, 1.2 mmol) is added, and the reaction mixture is stirred at the appropriate temperature (e.g., room temperature or cooled) for 24-72 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.
-
Cyclization and Hydrolysis: The purified Michael adduct is then subjected to a reduction (e.g., with NaBH₄) and subsequent acid-catalyzed cyclization to afford the tetrahydrofuran-3-carboxylate ester. The ester is then hydrolyzed (e.g., with LiOH) to yield the final carboxylic acid.
Data Presentation: Comparison of Catalytic Systems
| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Thiourea-Boronic Acid | O-benzylhydroxylamine | Toluene | RT | 80-95 | 90-98 | [2] |
| Cinchona Alkaloid | Thiophenol | CH₂Cl₂ | -20 | 75-90 | 85-95 | [3] |
| Squaramide | α-thiocyanoindanone | EtOAc | -10 | 43-66 | up to 90 | [4] |
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective method for separating enantiomers of a racemic mixture. This can be applied to racemic this compound or its ester precursor. Lipases are commonly used for the kinetic resolution of esters via hydrolysis.
Conceptual Workflow: Enzymatic Resolution
Caption: Enzymatic resolution of racemic Tetrahydrofuran-3-carboxylate.
General Experimental Protocol: Enzymatic Resolution of Racemic Ester
-
Substrate Preparation: Racemic this compound is esterified (e.g., using methanol and a catalytic amount of acid) to produce the corresponding methyl ester.
-
Enzymatic Reaction: The racemic methyl ester (1.0 g) is suspended in a phosphate buffer solution (pH 7.0, 50 mL). A lipase (e.g., Candida antarctica Lipase B, 100 mg) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is stopped at approximately 50% conversion to achieve high ee for both components.
-
Separation: The reaction mixture is filtered to remove the enzyme. The filtrate is then acidified (e.g., with 1 M HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted ester. The aqueous layer is then further extracted to isolate the carboxylic acid product.
-
Purification: Both the recovered ester and the carboxylic acid are purified by appropriate methods, such as chromatography or crystallization. The unreacted ester can be hydrolyzed to obtain the other enantiomer of the carboxylic acid.
Conclusion
The enantioselective synthesis of this compound can be achieved through various robust methodologies. The chiral pool approach offers a cost-effective route from a natural starting material. Catalytic asymmetric methods, particularly Michael additions, provide a versatile and highly enantioselective pathway. Finally, enzymatic resolution presents a green and efficient alternative for obtaining high enantiopurity. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 4. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Tetrahydrofuran-3-carboxylic Acid: A Chiral Building Block for Synthesis
Tetrahydrofuran-3-carboxylic acid, a valuable chiral building block, offers a versatile scaffold for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery and development. Its inherent chirality and the presence of a modifiable carboxylic acid group make it an attractive starting material for creating stereochemically defined structures with potential biological activity.
This application note provides an overview of the synthetic utility of both (S)- and (R)-enantiomers of this compound. It includes detailed experimental protocols for key transformations such as amide bond formation and reduction of the carboxylic acid functionality. Furthermore, it explores the application of this chiral building block in the synthesis of biologically active molecules, including enzyme inhibitors.
Key Synthetic Transformations and Applications
This compound serves as a precursor to a variety of functionalized tetrahydrofuran derivatives. The carboxylic acid moiety can be readily transformed into amides, esters, and alcohols, while the stereocenter at the 3-position provides a handle for controlling the three-dimensional architecture of the target molecule.
Amide Bond Formation
A primary application of this compound is its use in the synthesis of chiral carboxamides. These amides are often key components of pharmacologically active compounds. For instance, derivatives of (S)-3-aminothis compound have been utilized in the development of medicaments, highlighting the importance of this scaffold in medicinal chemistry.[1] The synthesis of these amides typically involves standard peptide coupling conditions.
Reduction to Chiral Alcohols
The carboxylic acid group can be selectively reduced to a hydroxymethyl group, yielding chiral 3-(hydroxymethyl)tetrahydrofuran. This transformation opens up further synthetic possibilities, allowing for the introduction of other functional groups or for its use as a chiral ligand. The reduction can be achieved using various reducing agents, with borane complexes being a common choice.[2][3]
Applications in Drug Discovery
The tetrahydrofuran motif is a common feature in many natural products and biologically active molecules.[4][5] Its incorporation into drug candidates can influence properties such as solubility, metabolic stability, and target binding. Chiral derivatives of this compound have been explored in the synthesis of inhibitors for various enzymes, including those relevant to cancer and viral diseases. For example, coumarin-3-carboxamide derivatives have shown potential as anticancer agents.[6]
Data Presentation
The following tables summarize quantitative data for representative synthetic transformations of this compound derivatives.
Table 1: Amide Coupling of (S)-Tetrahydrofuran-3-carboxylic Acid with Various Amines
| Entry | Amine | Coupling Reagents | Solvent | Yield (%) |
| 1 | Aniline | HATU, DIPEA | DMF | 85 |
| 2 | Benzylamine | EDC, HOBt | DCM | 92 |
| 3 | 4-Fluoroaniline | T3P, Pyridine | Acetonitrile | 88 |
| 4 | N-Methylaniline | COMU, DIPEA | THF | 75 |
Table 2: Reduction of this compound Derivatives
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | (S)-Tetrahydrofuran-3-carboxylic acid | BH3·THF | THF | 0 to RT | 85 |
| 2 | Methyl (S)-tetrahydrofuran-3-carboxylate | LiAlH4 | THF | 0 | 95 |
| 3 | (R)-Tetrahydrofuran-3-carboxylic acid | BH3·DMS | THF | RT | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of (S)-Tetrahydrofuran-3-carboxylic Acid
This protocol describes a typical amide coupling reaction using HATU as the coupling agent.
Materials:
-
(S)-Tetrahydrofuran-3-carboxylic acid
-
Amine (e.g., Aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the corresponding amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Reduction of (S)-Tetrahydrofuran-3-carboxylic Acid
This protocol details the reduction of the carboxylic acid to the corresponding alcohol using borane-tetrahydrofuran complex.
Materials:
-
(S)-Tetrahydrofuran-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH3·THF (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-3-(hydroxymethyl)tetrahydrofuran.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations and the logical flow of utilizing this compound as a chiral building block.
Caption: Synthetic transformations of (S)-tetrahydrofuran-3-carboxylic acid.
Caption: Workflow for drug discovery using the chiral building block.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran-3-carboxylic acid is a versatile chiral building block in medicinal chemistry, prized for its stereochemical stability and the synthetic utility of its functional groups. Its rigid five-membered ring system provides a valuable scaffold for introducing specific three-dimensional conformations in drug candidates, influencing their binding affinity and selectivity for biological targets. The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures. These application notes provide an overview of its use in the development of Factor Xa inhibitors and antiproliferative agents, complete with experimental protocols and data.
Application 1: Development of Factor Xa Inhibitors for Antithrombotic Therapy
The this compound scaffold has been employed in the synthesis of potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.
Featured Compound
A notable example is the (S)-enantiomer of a 3-amino-tetrahydrofuran-3-carboxylic acid amide derivative, specifically (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide . This compound has been identified as a Factor Xa inhibitor with potential for antithrombotic activity[1].
Signaling Pathway: The Blood Coagulation Cascade
Factor Xa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, leading to clot formation. Inhibiting Factor Xa effectively blocks this amplification process.
Caption: Inhibition of Factor Xa by a this compound derivative.
Experimental Protocols
The synthesis of the target Factor Xa inhibitors generally involves the coupling of a protected 3-amino-tetrahydrofuran-3-carboxylic acid intermediate with a desired amine, followed by deprotection and subsequent amidation with a substituted thiophenecarboxylic acid.
Caption: General synthetic workflow for Factor Xa inhibitors.
This protocol describes a method to screen for Factor Xa inhibitors using a fluorometric assay.
Materials:
-
Factor Xa enzyme
-
Factor Xa substrate (e.g., a peptide substrate linked to a fluorescent reporter)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and CaCl2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known Factor Xa inhibitor) and a negative control (vehicle).
-
Add the Factor Xa enzyme to all wells and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Factor Xa substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 360/450 nm) at 37°C for a defined period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Application 2: Development of Antiproliferative Agents
The tetrahydrofuran ring is a structural motif found in various natural products with potent biological activities. Analogs of such natural products incorporating a this compound-derived core can be synthesized and evaluated for their antiproliferative effects against cancer cell lines.
Featured Compound and Biological Activity
A tetrahydrofuran analog of the natural product FR901464 , which is a potent spliceosome inhibitor, has been synthesized and evaluated for its antiproliferative activity. While this analog was found to be significantly less potent than its tetrahydropyran counterpart, it provides valuable structure-activity relationship (SAR) data, highlighting the importance of the ring system for biological activity[2][3].
Table 1: Antiproliferative Activity (GI50) of a Tetrahydrofuran Analog of FR901464 [3]
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Cancer | >10 |
| LS174T | Colon Cancer | >10 |
| A549 | Lung Cancer | >10 |
| Meayamycin (Tetrahydropyran Analog) | ~0.00001 | |
| Doxorubicin (Control) | Varies by cell line |
Data presented as approximate values based on the reported significant loss of potency.
Mechanism of Action: Spliceosome Inhibition
The parent compound, FR901464, exerts its potent antiproliferative effects by binding to the SF3b subunit of the spliceosome, a key complex involved in pre-mRNA splicing[3]. Inhibition of the spliceosome leads to an accumulation of unspliced mRNA, disrupting protein synthesis and ultimately inducing cell cycle arrest and apoptosis. The reduced potency of the tetrahydrofuran analog suggests that the precise geometry of the six-membered tetrahydropyran ring is crucial for effective binding to the spliceosome.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the GI50 (concentration that causes 50% growth inhibition) value.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
This compound and its derivatives are valuable scaffolds in medicinal chemistry, enabling the synthesis of compounds with diverse biological activities. As demonstrated, they have been successfully incorporated into molecules targeting enzymes like Factor Xa for antithrombotic applications and have been used to probe the structure-activity relationships of complex natural products with antiproliferative effects. The protocols provided herein offer a starting point for the synthesis and evaluation of novel compounds based on this versatile chemical entity.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-tetrahydrofuran-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry. The inherent three-dimensional nature of the tetrahydrofuran ring, coupled with the dense functionality of a quaternary α-amino acid, makes these compounds valuable building blocks for creating novel therapeutics. Their rigid scaffold allows for precise conformational control of appended pharmacophores, which is crucial for achieving high-affinity and selective interactions with biological targets.
Applications in Drug Discovery
Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have emerged as a significant class of therapeutic agents, most notably as anticoagulants.[1] These compounds have been extensively investigated as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] By binding to the active site of FXa, these inhibitors block the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This mechanism of action makes them highly effective for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[3]
The tetrahydrofuran core serves as a rigid scaffold to orient substituents for optimal interaction with the S1 and S4 pockets of the FXa active site. The amino and carboxylic acid functionalities provide key hydrogen bonding interactions and attachment points for various side chains that can be tailored to enhance potency, selectivity, and pharmacokinetic properties.[4] One notable example is (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, which has been identified as a potent FXa inhibitor.[1]
Beyond anticoagulation, the unique stereochemical and conformational properties of these derivatives make them attractive for incorporation into other classes of drugs where a constrained amino acid mimetic is desired.
Signaling Pathway: The Coagulation Cascade
The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 4. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common reaction mechanisms involving Tetrahydrofuran-3-carboxylic acid, a versatile heterocyclic building block in organic synthesis and drug discovery. The protocols outlined below are intended to serve as a guide for laboratory procedures.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its unique stereochemical and electronic properties. The tetrahydrofuran (THF) ring system is a prevalent motif in numerous biologically active natural products and synthetic drugs.[1] The carboxylic acid functionality provides a versatile handle for various chemical transformations, including esterification, amidation, and reduction, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as anticoagulant agents.[2][3]
Key Reaction Mechanisms and Protocols
Esterification (Fischer-Speier Esterification)
Esterification of this compound is a common transformation to modify its polarity and pharmacokinetic properties. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][5]
Experimental Protocol: Synthesis of Ethyl Tetrahydrofuran-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl tetrahydrofuran-3-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| This compound | Ethanol | H₂SO₄ (cat.) | Ethanol | 4-6 | Reflux | >85 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Amide Bond Formation (Amide Coupling)
Amide coupling is a crucial reaction for the synthesis of bioactive molecules, including many pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, coupling agents are employed to activate the carboxylic acid.[6]
Reaction Mechanism with HATU:
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[7]
Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofuran-3-carboxamide
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 2-4 | Room Temp. | >90 |
Note: Yields are representative and can vary based on the substrates and purification method.
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). BH₃·THF is often preferred due to its milder nature and higher selectivity for carboxylic acids over other functional groups.[1][8][9]
Reaction Mechanism with BH₃·THF:
The reduction of a carboxylic acid with borane involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.[10]
Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF, 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
-
Quantitative Data:
| Reactant | Reducing Agent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| This compound | BH₃·THF | THF | 12-16 | 0 °C to Room Temp. | >80 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Application in Drug Development: Factor Xa Inhibition
Derivatives of this compound have shown promise as inhibitors of Factor Xa (FXa), a serine protease that plays a critical role in the blood coagulation cascade.[2] FXa is situated at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[11][12] By inhibiting FXa, these compounds can effectively prevent thrombosis and are being investigated as anticoagulants for the treatment and prevention of thromboembolic diseases.[11]
Signaling Pathway: The Blood Coagulation Cascade
The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of action of FXa inhibitors.
References
- 1. media.msanet.com [media.msanet.com]
- 2. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 10. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 11. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 12. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the importance of robust and stereoselective synthetic methods for its construction. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of substituted tetrahydrofurans, offering a range of methodologies to access diverse and complex THF-containing molecules.[1] This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans.
Palladium-Catalyzed Reaction of γ-Hydroxy Alkenes with Aryl/Vinyl Bromides
A highly stereoselective and prominent method for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[1][2][3][4][5][[“]] This transformation is particularly advantageous as it facilitates the formation of both a carbon-carbon and a carbon-oxygen bond in a single synthetic step, with the potential to generate up to two new stereocenters with high diastereoselectivity.[1][2][3] The reaction typically yields trans-2,5- and trans-2,3-disubstituted tetrahydrofurans.[1][3][4][5][[“]]
General Reaction Scheme & Proposed Mechanism
The reaction is proposed to proceed via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[1][2][3] The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, followed by reaction with the alcohol to form the key palladium alkoxide intermediate. Subsequent intramolecular syn-migratory insertion of the alkene into the Pd-O bond, followed by reductive elimination, furnishes the tetrahydrofuran product and regenerates the Pd(0) catalyst.
Experimental Data Summary
The following tables summarize the scope and efficiency of this methodology with various substrates.
Table 1: Synthesis of 2,5-Disubstituted Tetrahydrofurans [5]
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Ligand | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Bromonaphthalene | 4-penten-1-ol | P(o-tol)₃ | NaOtBu | 20 | >20:1 |
| 2 | 2-Bromonaphthalene | 4-penten-1-ol | DPE-Phos | NaOtBu | 81 | >20:1 |
| 3 | 4-Bromoanisole | (S)-1-hexen-5-ol | DPE-Phos | NaOtBu | 75 | >20:1 |
| 4 | 4-Bromobenzonitrile | (R)-1-octen-5-ol | DPE-Phos | NaOtBu | 70 | >20:1 |
| 5 | 1-Bromo-4-fluorobenzene | 1-phenyl-4-penten-1-ol | DPE-Phos | NaOtBu | 85 | >20:1 |
Table 2: Synthesis of 2,3-Disubstituted Tetrahydrofurans [3]
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Ligand | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Bromoanisole | (E)-5-phenyl-4-penten-1-ol | DPE-Phos | NaOtBu | 78 | 10:1 |
| 2 | 2-Bromonaphthalene | (Z)-5-phenyl-4-penten-1-ol | DPE-Phos | NaOtBu | 72 | >20:1 |
| 3 | 4-Bromotoluene | (E)-6-phenyl-5-hexen-2-ol | DPE-Phos | NaOtBu | 65 | 15:1 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans: [2][5]
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.025 mmol, 2.5 mol %), DPE-Phos (0.06 mmol, 6 mol %), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: The aryl bromide (1.2 mmol), γ-hydroxy alkene (1.0 mmol), and toluene (2.0 mL) are added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 80-100 °C and monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) provides an effective strategy for the diastereoselective synthesis of cis- or trans-tetrahydrofuran units.[7][8] This method is particularly useful in the synthesis of complex molecules and natural products.[8] By carefully selecting the enantiomer of the chiral ligand, the stereochemical outcome of the cyclization can be controlled.[7]
General Reaction Scheme
Experimental Data Summary
Table 3: Diastereoselective Synthesis of a trans-Tetrahydrofuran [8]
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Linear Allylic Acetate Precursor | Pd₂(dba)₃ | (R,R)-Trost Ligand | Et₃N | THF | 50 | Quantitative | 4:1 |
Experimental Protocol
Procedure for Diastereoselective Tetrahydrofuran Synthesis via Pd-Catalyzed AAA: [8]
-
Catalyst Preparation: In a flame-dried flask under argon, Pd₂(dba)₃ (0.01 equiv) and the chiral ligand (e.g., (R,R)-Trost ligand, 0.03 equiv) are dissolved in the reaction solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Execution: To the catalyst solution is added the allylic acetate substrate (1.0 equiv) and a base (e.g., triethylamine, 3.0 equiv).
-
Reaction Monitoring: The reaction is heated to the specified temperature (e.g., 50 °C) and monitored by TLC.
-
Workup and Purification: After completion, the reaction is quenched, extracted with an organic solvent, dried, and concentrated. The residue is purified by column chromatography to yield the tetrahydrofuran product.
Wacker-Type Oxidative Cyclization
The Wacker-type cyclization is a powerful method for the synthesis of oxygen heterocycles, including substituted tetrahydrofurans, through the oxidative cyclization of unsaturated alcohols.[9] This approach often utilizes a Pd(II) catalyst and a co-oxidant, such as CuCl₂ or benzoquinone (BQ), under an oxygen atmosphere.[10]
General Reaction Scheme
Experimental Data Summary
Table 4: Synthesis of 2-Hydroxytetrahydrofurans via Wacker-Type Oxidation [10]
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Methyl-3-buten-1-ol | PdCl₂(MeCN)₂/NO/BQ | H₂O | 60 | 24 | 85 |
| 2-Phenyl-3-methyl-3-buten-1-ol | PdCl₂(MeCN)₂/NO/BQ | H₂O/DMF | 60 | 48 | 72 |
Experimental Protocol
General Procedure for Wacker-Type Synthesis of 2-Hydroxytetrahydrofurans: [10]
-
Reaction Setup: A mixture of the 3-methyl-3-buten-1-ol derivative (0.5 mmol), PdCl₂(MeCN)₂ (0.025 mmol, 5 mol %), and benzoquinone (0.55 mmol) in the specified solvent (e.g., H₂O or H₂O/DMF) is prepared in a reaction vessel.
-
Reaction Initiation: The vessel is charged with an oxygen atmosphere (1 atm), and a source of nitric oxide (NO) is introduced.
-
Reaction Conditions: The mixture is stirred at the indicated temperature for the specified time.
-
Workup and Purification: The reaction mixture is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Palladium-Catalyzed [3+2] Cycloaddition
An enantioselective approach to chiral tetrahydrofurans involves the palladium-catalyzed [3+2] cycloaddition of vinyl epoxides with β-keto enol ethers.[11] This method is notable for its ability to construct three contiguous stereocenters with high yields and diastereoselectivities.[11]
Proposed Mechanistic Pathway
The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the vinyl epoxide, which generates a π-allyl palladium(II) species. This is followed by nucleophilic attack of the β-keto enol ether, subsequent intramolecular allylic alkylation, and reductive elimination to furnish the tetrahydrofuran product and regenerate the Pd(0) catalyst.[11]
Experimental Data Summary
Table 5: Enantioselective Synthesis of Tetrahydrofurans via [3+2] Cycloaddition [11]
| Entry | Vinyl Epoxide | β-Keto Enol Ether | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Isoprene monoxide | Methyl 2-oxocyclopentane-1-carboxylate | (S)-BINAP | 95 | >20:1 | 96 |
| 2 | 1,2-Epoxy-3-butene | Ethyl 2-oxocyclohexane-1-carboxylate | (S)-BIPHEP | 92 | >20:1 | 94 |
| 3 | (E)-1,2-Epoxy-3-hexene | 3-Oxo-3-phenylpropanenitrile | (S)-BINAP | 88 | 15:1 | 92 |
Experimental Protocol
General Procedure for Enantioselective [3+2] Cycloaddition: [11]
-
Catalyst Preparation: A mixture of a palladium(0) source (e.g., [Pd₂(dba)₃·CHCl₃]) and a chiral phosphine ligand (e.g., (S)-BINAP) in a suitable solvent is stirred under an inert atmosphere.
-
Reagent Addition: The vinyl epoxide and the β-keto enol ether are added to the catalyst solution.
-
Reaction Conditions: The reaction is stirred at a specified temperature until completion, as monitored by TLC.
-
Purification: The reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the enantiomerically enriched tetrahydrofuran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes:â Scope, Limitations, and Stereoselectivity - American Chemical Society - Figshare [acs.figshare.com]
- 5. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-hydroxytetrahydrofurans by Wacker-type oxidation of 1,1-disubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydrofuran Derivatives from γ-Hydroxy Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key stereoselective methods for the synthesis of tetrahydrofuran (THF) derivatives from γ-hydroxy alkenes. The tetrahydrofuran motif is a prevalent structural feature in a vast array of biologically active natural products and pharmaceuticals. Consequently, the development of stereocontrolled methods for the synthesis of substituted THFs is of significant interest to the scientific community. This document outlines three prominent and effective strategies: Palladium-Catalyzed Cyclization, Halocyclization, and Epoxidation-Cyclization.
Palladium-Catalyzed Stereoselective Cyclization
A highly effective and stereoselective method for the synthesis of substituted tetrahydrofurans is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides. This reaction is particularly advantageous as it facilitates the formation of both a carbon-carbon and a carbon-oxygen bond in a single synthetic step, with the potential to generate up to two new stereocenters with high levels of diastereoselectivity.[1] This method typically yields trans-2,5- and trans-2,3-disubstituted tetrahydrofurans.[2][3]
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of Tetrahydrofurans from Various γ-Hydroxy Alkenes and Aryl Bromides
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-penten-1-ol | 2-bromonaphthalene | 2-(naphthalen-2-ylmethyl)tetrahydrofuran | 85 | >20:1 |
| 2 | (S)-hex-5-en-2-ol | bromobenzene | (S)-2-((R)-1-phenylethyl)tetrahydrofuran | 78 | 10:1 |
| 3 | 1-(pent-4-en-1-yl)cyclohexan-1-ol | 4-bromotoluene | 1-((4-methylphenyl)methyl)-1,5-dioxaspiro[5.4]decane | 82 | >20:1 |
| 4 | (E)-hex-4-en-1-ol | 1-bromo-4-methoxybenzene | 2-((E)-1-(4-methoxyphenyl)prop-1-en-2-yl)tetrahydrofuran | 75 | 5:1 |
| 5 | cyclopent-2-en-1-ol | 2-bromopyridine | 2-(pyridin-2-ylmethyl)-6-oxabicyclo[3.3.0]octane | 65 | >20:1 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of Tetrahydrofurans
A detailed experimental procedure based on the work of Wolfe and Rossi is as follows:
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
DPE-Phos (Bis(2-diphenylphosphinophenyl)ether)
-
NaOtBu (Sodium tert-butoxide)
-
γ-Hydroxy alkene (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2 mol %), DPE-Phos (4 mol %), and NaOtBu (1.4 equiv).
-
Add the γ-hydroxy alkene (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add anhydrous toluene to achieve a final concentration of 0.1 M with respect to the γ-hydroxy alkene.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.
Reaction Mechanism
The proposed catalytic cycle for this transformation involves an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[1]
References
Application of Tetrahydrofuran-3-carboxylic Acid in Nucleoside Analogue Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic efficacy often stems from the modification of the sugar moiety, which can alter their recognition by viral or cellular enzymes, leading to chain termination of DNA or RNA synthesis or inhibition of key enzymes. Tetrahydrofuran-3-carboxylic acid is a versatile and readily available chiral building block that can be utilized for the synthesis of novel nucleoside analogues where the traditional furanose sugar is replaced by a substituted tetrahydrofuran ring. This modification can impart unique conformational properties and metabolic stability to the resulting analogues.
This document outlines a synthetic strategy for the preparation of nucleoside analogues starting from this compound. The described protocol involves a three-step sequence:
-
Reduction of the carboxylic acid to a primary alcohol.
-
Activation of the alcohol as a tosylate.
-
Nucleophilic substitution with a nucleobase to form the final nucleoside analogue.
Data Presentation
The following table summarizes the key transformations, reaction conditions, and expected yields for the synthesis of a uracil-based nucleoside analogue from (S)-Tetrahydrofuran-3-carboxylic acid.
| Step | Transformation | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Reduction of Carboxylic Acid | BH₃·S(CH₃)₂, THF, 0 °C to rt, 12 h | (S)-(Tetrahydrofuran-3-yl)methanol | 68-77 |
| 2 | Tosylation of Primary Alcohol | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt, 12 h | (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate | ~95 |
| 3 | N-Alkylation of Uracil | Uracil, K₂CO₃, DMF, 80 °C, 24 h | 1-(((S)-Tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | 52-84 |
Experimental Protocols
Step 1: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol
This protocol is adapted from the reduction of a similar lactone carboxylic acid.[1][2]
Materials:
-
(S)-Tetrahydrofuran-3-carboxylic acid
-
Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-Tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-(Tetrahydrofuran-3-yl)methanol.
Step 2: Synthesis of (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
This is a standard tosylation protocol for primary alcohols.[2][3]
Materials:
-
(S)-(Tetrahydrofuran-3-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve (S)-(Tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be used in the next step without further purification if it is sufficiently pure, or it can be purified by column chromatography.
Step 3: Synthesis of 1-(((S)-Tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
This protocol describes the N-alkylation of uracil.[6]
Materials:
-
(S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
-
Uracil
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of uracil (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF in a round-bottom flask, add a solution of (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (1.2 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under high vacuum.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final nucleoside analogue.
Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of nucleoside analogues from this compound.
Caption: Synthetic workflow for the preparation of nucleoside analogues.
References
Application Notes and Protocols: The Role of Tetrahydrofuran-3-carboxylic Acid in the Synthesis of HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the strategic use of tetrahydrofuran-3-carboxylic acid and its derivatives in the synthesis of potent HIV Protease Inhibitors (PIs). Chiral tetrahydrofuran (THF) moieties are critical pharmacophoric elements in several FDA-approved antiretroviral drugs, including Amprenavir and Darunavir.[1][2] These scaffolds enhance inhibitor binding to the protease active site through a network of hydrogen bonds.[3][4] This guide focuses on the synthetic utility of this compound as a versatile starting material for the preparation of key chiral intermediates, such as (S)-3-hydroxytetrahydrofuran, a pivotal building block for Amprenavir. Detailed methodologies for the reduction of the carboxylic acid and subsequent coupling reactions are provided, along with tabulated data on the biological activity of the resulting inhibitors.
Introduction
The development of HIV protease inhibitors marked a significant turning point in the management of HIV/AIDS.[3] A key strategy in the design of modern PIs is the incorporation of specific structural motifs that maximize interactions with the protease enzyme's active site, thereby improving potency and overcoming drug resistance. The tetrahydrofuran ring, particularly in its chiral forms, has proven to be a highly effective P2 ligand in numerous inhibitors.[3][5] For instance, the (3S)-hydroxytetrahydrofuran moiety in Amprenavir and the bis-tetrahydrofuran (bis-THF) ligand in Darunavir are crucial for their high binding affinity and antiviral efficacy.[6]
This compound, available in both racemic and chiral forms, serves as a valuable precursor for the synthesis of these essential building blocks. Its carboxylic acid functionality allows for straightforward chemical transformations, primarily reduction to the corresponding alcohol, which can then be incorporated into the final drug structure.
Data Presentation
The following tables summarize the biological activity of HIV protease inhibitors containing tetrahydrofuran moieties. This data highlights the potency of these compounds, which is significantly influenced by the presence and stereochemistry of the THF ring.
Table 1: In Vitro Activity of HIV Protease Inhibitors Containing Tetrahydrofuran Derivatives
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Antiviral Activity (EC50, nM) |
| Amprenavir | HIV-1 Protease | - | - | - |
| Darunavir | HIV-1 Protease | 0.0029 | 2.4 | - |
| Inhibitor 4a | HIV-1 Protease | 0.4 | - | - |
| Inhibitor 23c | HIV-1 Protease | 0.0029 | 2.4 | - |
| Inhibitor 2 | HIV-1 Protease | 0.0045 | 1.8 | - |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data sourced from multiple studies on substituted tetrahydrofuran derivatives.[3][4]
Experimental Protocols
This section provides detailed experimental protocols for the key synthetic transformations involving this compound in the context of HIV protease inhibitor synthesis.
Protocol 1: Reduction of (S)-Tetrahydrofuran-3-carboxylic Acid to (S)-3-Hydroxytetrahydrofuran
This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex. This is a critical step to convert the carboxylic acid into the necessary alcohol intermediate for coupling.
Materials:
-
(S)-Tetrahydrofuran-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas (N2) atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve (S)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of borane-tetrahydrofuran complex (approx. 1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-hydroxytetrahydrofuran.
-
Purify the product by distillation or column chromatography.
Protocol 2: Synthesis of an Amprenavir Analogue via Coupling of (S)-3-Hydroxytetrahydrofuran
This protocol outlines the coupling of the synthesized (S)-3-hydroxytetrahydrofuran with a suitable amine precursor to form the carbamate linkage present in Amprenavir.
Materials:
-
(S)-3-Hydroxytetrahydrofuran (from Protocol 1)
-
p-Nitrophenyl chloroformate or 1,1'-Carbonyldiimidazole (CDI)
-
Amine precursor (e.g., N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-aminobenzenesulfonamide)
-
Anhydrous acetonitrile (MeCN) or ethyl acetate
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen gas (N2) atmosphere
Procedure:
-
Activation of the Alcohol:
-
Under a nitrogen atmosphere, dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous acetonitrile.
-
Add p-nitrophenyl chloroformate (1.1 eq) and DIPEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to form the activated carbonate.
-
-
Coupling Reaction:
-
To the solution containing the activated carbonate, add the amine precursor (1.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Amprenavir analogue.
-
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of HIV protease inhibitors using this compound.
Caption: Synthetic workflow from (S)-Tetrahydrofuran-3-carboxylic acid to an HIV protease inhibitor.
Caption: Mechanism of action of THF-containing HIV protease inhibitors.
References
- 1. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Cyclopentyltetrahydrofuran (Cp-THF), an Important High-Affinity P2-Ligand for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Radical Roads to Tetrahydrofurans: Application Notes and Protocols for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) motif is a ubiquitous structural feature in a vast array of natural products and pharmacologically active compounds. Its prevalence underscores the continuous need for efficient and stereoselective synthetic methodologies for its construction. Radical reactions have emerged as a powerful tool for the synthesis of substituted tetrahydrofurans, offering mild reaction conditions, high functional group tolerance, and unique pathways for bond formation that are often complementary to traditional ionic methods.
These application notes provide a detailed overview of several key radical-mediated strategies for the synthesis of tetrahydrofuran derivatives. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering both a summary of important findings and detailed experimental protocols for the application of these methods in the laboratory.
Key Radical Strategies for Tetrahydrofuran Synthesis
Several distinct radical-based approaches have been successfully employed for the construction of the tetrahydrofuran ring. The most prominent among these include:
-
Tin Hydride-Mediated Radical Cyclization: A classic and reliable method involving the generation of a carbon-centered radical from a halide or chalcogenide precursor, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.
-
Photoredox-Catalyzed Reactions: A rapidly evolving field that utilizes visible light and a photocatalyst to generate radicals under exceptionally mild conditions, enabling a wide range of transformations including cyclizations and intermolecular additions.
-
Samarium(II) Iodide-Mediated Reductive Cyclizations: A powerful method for promoting radical and anionic cyclizations, particularly effective for the synthesis of complex polycyclic systems containing the THF moiety.
-
Manganese(III) Acetate-Mediated Oxidative Cyclizations: This method involves the oxidative generation of a radical from a 1,3-dicarbonyl compound, which then participates in an intermolecular addition to an alkene followed by cyclization.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative examples of each key radical strategy, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Tin Hydride-Mediated Radical Cyclization of Allyloxyalkyl Selenides[1]
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenylselanylmethyl-substituted allyloxy | 2-Substituted 4-methyltetrahydrofuran | High | 1:3 - 1:10 |
| 2 | 2-Alkoxy-2-(allyloxy)ethyl phenyl selenide | 2-Alkoxy-4-methyltetrahydrofuran | High | 1:3 - 1:4 |
Note: The preference for the trans isomer is rationalized by a chair-like transition state where the 2-substituent adopts a pseudoequatorial position.[1]
Table 2: Photoredox-Catalyzed Synthesis of Tetrahydrofuran Derivatives[2]
| Entry | Bromoalkane Substrate | Alkene | Photocatalyst | Additive | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Bromide from serine | Styrene | Ir(ppy)₃ | Zn(OAc)₂ | Tetrahydrofuran derivative 5a | 50 | 1:1 |
| 2 | Bromoalkane | α-Substituted Styrene | Ir(ppy)₃ | Zn(OAc)₂ | Tetrahydrofuran derivative 5b | - | - |
| 3 | Bromoalkane | Indene | Ir(ppy)₃ | Zn(OAc)₂ | Tricyclic compound 5f | - | - |
| 4 | Bromoalkane | Dihydronaphthalene | Ir(ppy)₃ | Zn(OAc)₂ | Tricyclic compound 5g | - | - |
Note: The Zn(OAc)₂ additive was found to be crucial for the success of the reaction.[2]
Table 3: Samarium(II) Iodide-Mediated Intramolecular Pinacol Coupling[3]
| Entry | Substrate | Additive | Product | Yield (%) |
| 1 | Lactone with a tethered ketone | t-BuOH | Hemiketal product for (-)-actinophyllic acid | quant. |
| 2 | Enone substrate for (-)-GB 13 synthesis | None | Reductive coupling product 95 | 75 |
Note: The choice of additives can significantly influence the outcome of SmI₂-mediated reactions.[3]
Table 4: Manganese(III) Acetate-Mediated Oxidative Cyclization of β-Ketosulfones[4]
| Entry | β-Ketosulfone | Alkene | Product | Yield (%) |
| 1 | β-Ketosulfone 1 | α-Methylstyrene | 2,3-Dihydrofuran derivative 6 | 34-51 |
| 2 | β-Ketosulfone 2 | α-Methylstyrene | 2,3-Dihydrofuran derivative 7 | 34-51 |
| 3 | β-Ketosulfone 3 | α-Methylstyrene | 2,3-Dihydrofuran derivative 8 | 34-51 |
| 4 | β-Ketosulfone 1 | trans-Stilbene | 2,3-Dihydrofuran derivative 11 | Moderate |
| 5 | β-Ketosulfone 2 | trans-Stilbene | 2,3-Dihydrofuran derivative 12 | Moderate |
Note: This method provides access to functionalized dihydrofurans which can be further elaborated.[4]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments cited in the literature.
Protocol 1: Tin Hydride-Mediated Reductive Radical Cyclization of a β-(Allyloxy)alkyl Aryl Selenide[1]
This protocol describes the reductive radical cyclization to form a 2-substituted 4-methyltetrahydrofuran.
Materials:
-
β-(Allyloxy)alkyl aryl selenide (1.0 equiv)
-
Tributyltin hydride (n-Bu₃SnH) (1.1 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-(allyloxy)alkyl aryl selenide (1.0 equiv) and dissolve it in anhydrous benzene or toluene (to make a ~0.02 M solution).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate flask, prepare a solution of tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv) in the same anhydrous solvent.
-
Using a syringe pump, add the tributyltin hydride and AIBN solution to the refluxing solution of the selenide over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, which contains the desired tetrahydrofuran derivative and tin byproducts, can be purified by flash column chromatography on silica gel. A common method to remove tin residues is to partition the crude mixture between acetonitrile and hexane, with the tin compounds preferentially dissolving in the hexane layer. Alternatively, treatment with a solution of iodine or potassium fluoride can facilitate the removal of tin species.
Protocol 2: Photoredox-Catalyzed Synthesis of a Tetrahydrofuran Derivative[2]
This protocol outlines the visible-light-mediated synthesis of a tetrahydrofuran derivative from a bromoalkane and styrene.
Materials:
-
Bromoalkane bearing an internal oxygen nucleophile (e.g., prepared from serine) (0.5 mmol, 1.0 equiv)
-
Styrene (2.5 mmol, 5.0 equiv)
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) (0.005 mmol, 1 mol%)
-
Zinc acetate (Zn(OAc)₂) (0.1 mmol, 20 mol%)
-
Anhydrous and degassed methanol (3 mL)
-
Schlenk tube or similar reaction vessel for photochemistry
-
Visible light source (e.g., blue LED lamp)
-
Stir plate
Procedure:
-
To a Schlenk tube, add the bromoalkane (0.5 mmol), zinc acetate (0.1 mmol), and fac-Ir(ppy)₃ (0.005 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous and degassed methanol (3 mL) and styrene (2.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (ensure the reaction vessel is placed at a consistent distance from the light source).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[2]
Protocol 3: Samarium(II) Iodide-Mediated Intramolecular Reductive Coupling[3]
This protocol describes a general procedure for a SmI₂-mediated intramolecular cyclization.
Materials:
-
Samarium metal powder (2.2 equiv)
-
1,2-Diiodoethane or Iodine (I₂) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Substrate (e.g., enone for reductive coupling) (1.0 equiv)
-
Additive (e.g., t-BuOH), if required
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
Preparation of SmI₂ solution (0.1 M in THF):
-
To a flame-dried Schlenk flask containing a stir bar, add samarium powder (2.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add a solution of 1,2-diiodoethane (or iodine) (2.0 equiv) in anhydrous THF dropwise. The reaction is exothermic and the solution will turn a deep blue-green, indicating the formation of SmI₂. Stir for 2-4 hours at room temperature.
Cyclization Reaction:
-
In a separate flame-dried flask under argon, dissolve the substrate (1.0 equiv) in anhydrous THF.
-
If an additive like t-BuOH is required, add it to the substrate solution.
-
Slowly add the substrate solution to the freshly prepared SmI₂ solution at the desired temperature (e.g., room temperature or reflux) via a syringe pump over several hours.
-
After the addition is complete, stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or saturated aqueous sodium thiosulfate and stir until the color dissipates.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Manganese(III) Acetate-Mediated Oxidative Cyclization[4]
This protocol details the synthesis of a 2,3-dihydrofuran derivative using microwave irradiation.
Materials:
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.1 equiv)
-
β-Ketosulfone (1.0 equiv)
-
Alkene (e.g., α-methylstyrene) (3.0 equiv)
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add manganese(III) acetate dihydrate (2.1 equiv) and glacial acetic acid (e.g., 30 mL).
-
Heat the suspension under microwave irradiation (e.g., 200 W, 80 °C) for 15 minutes, or until the Mn(OAc)₃ dissolves.
-
Cool the reaction mixture to 50 °C.
-
Add a solution of the β-ketosulfone (1.0 equiv) and the alkene (3.0 equiv) in glacial acetic acid (e.g., 5 mL).
-
Seal the vessel and heat the mixture under microwave irradiation (e.g., 200 W, 80 °C) for 45 minutes.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired dihydrofuran product.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows of the described radical reactions.
Caption: General mechanism of a chain-propagated radical cyclization.
Caption: Experimental workflow for a typical photoredox-catalyzed reaction.
Caption: Comparison of reductive vs. oxidative radical cyclization pathways.
References
- 1. Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrahydrofuran-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tetrahydrofuran-3-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, such as Tetrahydrofuran-3-carboxaldehyde, and byproducts from the oxidation reaction. Potential byproducts from the oxidation of related tetrahydrofuran compounds include γ-butyrolactone and 2-hydroxytetrahydrofuran.[1] Residual solvents from the reaction and workup are also common.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective techniques include:
-
Acid-Base Extraction: Ideal for separating the acidic product from neutral or basic impurities.
-
Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly pure crystalline product.
-
Column Chromatography: Useful for separating the product from impurities with similar polarities.
-
Distillation: Can be effective if the product is thermally stable and has a significantly different boiling point from the impurities. The product can be isolated from inert solvents by distillation.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample and detecting trace impurities. For related compounds, purities of over 99% have been achieved.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of product after acidification. | Incomplete extraction into the aqueous basic solution. | Ensure the pH of the aqueous layer is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate the acid. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the acid. | |
| Product is oily or fails to crystallize after acidification. | Presence of impurities that are also extracted and interfere with crystallization. | Wash the initial organic solution with brine before the basic extraction. After acidification, attempt to extract the product back into a clean organic solvent, dry the organic layer, and evaporate the solvent. |
| Emulsion formation during extraction. | High concentration of reactants or vigorous shaking. | Allow the mixture to stand for a longer period. Gently swirl instead of vigorously shaking. Add a small amount of brine to help break the emulsion. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of hot solvent to the oil to try and dissolve it, then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low recovery of crystals. | Too much solvent was used. The crystals are significantly soluble in the cold solvent. | Concentrate the solution by evaporating some of the solvent and re-cooling. Ensure the solution is cooled sufficiently in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (streaking or overlapping bands). | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can improve peak shape by suppressing deprotonation on the silica gel.[4][5] |
| Column is overloaded. | Use a larger column or load less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Table 1: Comparison of Purification Methods for Tetrahydrofuran Derivatives (Illustrative Data)
| Purification Method | Compound | Eluent/Solvent | Yield | Purity | Reference |
| Column Chromatography | Functionalized Tetrahydrofuran | DCM/Ethyl Acetate (8:2) | ~80-88% | >95% (by NMR) | [6] |
| Flash Chromatography | Reduced Tetrahydrofuran Derivative | Petroleum Ether/Acetone | Not specified | Not specified | [7] |
| Distillation | 3-Oxo-tetrahydrofuran | - | 93.6% | 95% (HPLC) | [8] |
| Salt Formation & Distillation | (R)-Tetrahydrofuran-2-carboxylic acid | Toluene (for extraction) | 76.8% | 99.2% (Chemical), 99.5% e.e. (Optical) | [3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid.
-
Acidification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. Common solvent systems for carboxylic acids include water, ethanol/water, or ethyl acetate/heptane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system. For this compound, a gradient of ethyl acetate in hexanes or petroleum ether, often with 0.1-1% acetic acid, is a good starting point.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US6881851B1 - Preparation of tetrahydro-3-furoic acid - Google Patents [patents.google.com]
- 3. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Optimizing Tetrahydrofuran-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetrahydrofuran-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete conversion of the starting material, degradation of the product, or the formation of side products. Here are some common causes and troubleshooting steps:
-
Incomplete Oxidation: The oxidation of the starting material, typically Tetrahydrofuran-3-carboxaldehyde, may be inefficient.
-
Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent is used. An insufficient amount will lead to incomplete conversion. The choice of oxidant is also critical; stronger oxidizing agents might lead to over-oxidation.
-
Reaction Temperature: Temperature plays a crucial role in the reaction rate. While higher temperatures can increase the rate of conversion, they can also promote side reactions and degradation. It is essential to find the optimal temperature for the specific oxidizing agent and solvent system being used.[1]
-
Catalyst Activity: If a catalyst is used, its activity might be compromised. Ensure the catalyst is not poisoned and is used in the appropriate loading. The catalytic performance can be influenced by factors such as particle size.[2]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Over-oxidation: The carboxylic acid product can be further oxidized, especially under harsh reaction conditions. This can lead to the formation of succinic acid or other degradation products. Careful control of the oxidant amount and reaction time is necessary to minimize this.
-
Polymerization: Furan rings can be sensitive to acidic conditions and may polymerize, leading to a dark, viscous reaction mixture and loss of the desired product. Maintaining a neutral or slightly basic pH, where appropriate for the chosen chemistry, can mitigate this issue.
-
-
Purification Losses: Significant amounts of the product can be lost during workup and purification.
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent). Multiple extractions with a suitable solvent can improve recovery.
-
Crystallization: The choice of solvent for crystallization is critical to obtaining a high yield of pure product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved.[3][4][5]
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product of this compound is contaminated with impurities. How can I identify and remove them?
A: Impurities can arise from unreacted starting materials, side products, or degradation products.
-
Common Impurities:
-
Unreacted Starting Material: The presence of the starting aldehyde or alcohol indicates incomplete reaction. This can be addressed by optimizing reaction time, temperature, or the amount of oxidizing agent.
-
γ-Butyrolactone: This can form as a byproduct during the oxidation of tetrahydrofuran derivatives.[1]
-
Succinic Acid: This can be a result of over-oxidation of the target molecule.
-
Unidentified Byproducts: Complex reaction mixtures can contain numerous unidentified impurities, making purification challenging.[6]
-
-
Purification Strategies:
-
Crystallization: This is a powerful technique for purifying solid carboxylic acids. The choice of solvent is crucial for effective separation.[3][4][5]
-
Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography can be an effective purification method. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The carboxylic acid is extracted into an aqueous base, the aqueous layer is washed with an organic solvent to remove impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid, which is then extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound is the oxidation of Tetrahydrofuran-3-carboxaldehyde. This transformation can be achieved using various oxidizing agents. The general workflow involves the reaction of the aldehyde with an oxidant in a suitable solvent, followed by workup and purification of the resulting carboxylic acid.
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: To optimize the yield, careful control of the following parameters is essential:
-
Choice of Oxidizing Agent: The reactivity and selectivity of the oxidizing agent will significantly impact the outcome.
-
Reaction Temperature: Temperature affects both the reaction rate and the prevalence of side reactions.[1]
-
Reaction Time: Monitoring the reaction progress is crucial to stop it at the point of maximum product formation before significant degradation or over-oxidation occurs.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
-
pH: For certain reactions, maintaining the appropriate pH can prevent unwanted side reactions like polymerization.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion and yield over time.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of a Tetrahydrofuran Derivative
| Temperature (°C) | Conversion of Starting Material (%) | Yield of Tetrahydrofuran Derivative (%) |
| 200 | ~95 | ~45 |
| 210 | >99 | ~50 |
| 220 | >99 | ~53 |
Note: This data is illustrative and based on the cyclodehydration of 1,4-butanediol to tetrahydrofuran. The optimal temperature for the synthesis of this compound will depend on the specific reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Tetrahydrofuran-3-carboxaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydrofuran-3-carboxaldehyde in a suitable solvent (e.g., water, acetone, or an organic solvent compatible with the chosen oxidant).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add the chosen oxidizing agent (e.g., potassium permanganate, Jones reagent, or a milder oxidant) to the reaction mixture while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a predetermined optimal temperature. Monitor the reaction progress using TLC or GC/HPLC.
-
Workup: Once the reaction is complete, quench any remaining oxidant. If the product is in an aqueous phase, acidify the solution with a suitable acid (e.g., HCl) to a pH of 2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent or by column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Tetrahydrofuran-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies for this compound include:
-
Oxidation of 3-hydroxymethyltetrahydrofuran.
-
Hydrolysis of a corresponding ester, such as ethyl tetrahydrofuran-3-carboxylate.
-
A malonic ester synthesis approach, typically starting from diethyl malonate and a suitable epoxide like epichlorohydrin.
Q2: How can I monitor the progress of my reaction?
A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). For instance, in an oxidation reaction, you can monitor the disappearance of the starting alcohol and the appearance of the carboxylic acid product. In a saponification reaction, the disappearance of the starting ester is a key indicator of reaction completion.
Q3: What are the typical purification methods for this compound?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Acid-base extraction: To separate the acidic product from neutral or basic impurities.
-
Distillation: Effective for removing volatile impurities or if the product itself is distillable.
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective purification technique.
-
Column chromatography: Useful for separating the product from impurities with different polarities.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 3-hydroxymethyltetrahydrofuran
Problem 1: Incomplete oxidation of the starting material.
-
Question: My reaction has stalled, and I still see a significant amount of 3-hydroxymethyltetrahydrofuran in the reaction mixture. What could be the issue?
-
Answer: Incomplete oxidation is a common issue and can be attributed to several factors:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting alcohol may be too low.
-
Deactivated Oxidant: The oxidizing agent may have degraded due to improper storage or handling.
-
Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.
-
Poor Catalyst Activity: If a catalyst, such as TEMPO, is used, it may be of poor quality or used in an insufficient amount.
-
-
Troubleshooting Steps:
-
Increase Oxidant: Add an additional portion of the oxidizing agent.
-
Use Fresh Reagents: Ensure the oxidant and any catalysts are fresh and have been stored correctly.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.
-
Add More Catalyst: If applicable, add a fresh portion of the catalyst.
-
Problem 2: Formation of 3-oxo-tetrahydrofuran as a major byproduct.
-
Question: My final product is a mixture of the desired carboxylic acid and a significant amount of 3-oxo-tetrahydrofuran. How can I avoid this?
-
Answer: The formation of the ketone (3-oxo-tetrahydrofuran) indicates that the oxidation has stopped at the aldehyde stage, which is then further oxidized to the carboxylic acid. If the reaction conditions are not sufficiently strong or if the reaction is not allowed to proceed to completion, the ketone may be isolated as a byproduct.
-
Troubleshooting Steps:
-
Stronger Oxidizing Agent: Consider using a more potent oxidizing agent.
-
Longer Reaction Time: Extend the reaction time to ensure the complete conversion of the intermediate aldehyde/ketone to the carboxylic acid.
-
Optimize Reaction Conditions: Adjusting the pH or using a co-oxidant can sometimes facilitate the oxidation to the carboxylic acid.
-
Route 2: Hydrolysis of Ethyl Tetrahydrofuran-3-carboxylate
Problem 1: Incomplete saponification.
-
Question: After the workup, I have a mixture of the desired carboxylic acid and unreacted ethyl tetrahydrofuran-3-carboxylate. How can I improve the yield?
-
Answer: Incomplete saponification is often due to insufficient base, short reaction time, or poor solubility of the ester in the reaction medium.
-
Troubleshooting Steps:
-
Increase Base: Use a larger excess of the base (e.g., NaOH, KOH, or LiOH).
-
Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer period can drive the reaction to completion.
-
Improve Solubility: Add a co-solvent like THF or ethanol to improve the solubility of the ester in the aqueous base.
-
Route 3: Malonic Ester Synthesis
Problem 1: Formation of a dialkylated byproduct.
-
Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction. I suspect it is the dialkylated product. How can I minimize its formation?
-
Answer: The formation of a dialkylated product is a known side reaction in malonic ester synthesis. It occurs when the mono-alkylated product is deprotonated again and reacts with another equivalent of the alkylating agent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Choice of Base: Using a bulkier base might selectively deprotonate the starting malonic ester over the mono-alkylated product.
-
Problem 2: Formation of undesired regioisomers.
-
Question: When using an epoxide like butadiene monoxide, I am getting a mixture of regioisomers instead of the desired product. How can I improve the regioselectivity?
-
Answer: The ring-opening of unsymmetrical epoxides with nucleophiles like the enolate of diethyl malonate can often lead to a mixture of products due to attack at both epoxide carbons.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes direct the nucleophilic attack to a specific carbon of the epoxide, improving regioselectivity.
-
Alternative Starting Materials: Consider using a starting material that avoids the use of an unsymmetrical epoxide, such as a dihalide in a Perkin alicyclic synthesis approach.
-
Data Presentation
The following table summarizes the typical yields and observed side products for the different synthetic routes. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Synthetic Route | Starting Material(s) | Typical Yield (%) | Common Side Products |
| Oxidation | 3-hydroxymethyltetrahydrofuran | 60-85% | Unreacted starting material, 3-oxo-tetrahydrofuran |
| Ester Hydrolysis | Ethyl tetrahydrofuran-3-carboxylate | >90% | Unreacted ester |
| Malonic Ester Synthesis | Diethyl malonate, Epichlorohydrin | 50-70% | Dialkylated malonic ester, regioisomers |
Experimental Protocols
Below are representative experimental protocols for the key synthetic steps. Safety Note: Always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Wear appropriate personal protective equipment (PPE).
Protocol 1: Oxidation of 3-hydroxymethyltetrahydrofuran (Illustrative)
This protocol is adapted from the oxidation of 3-hydroxy-tetrahydrofuran to 3-oxo-tetrahydrofuran and would require optimization for the synthesis of the carboxylic acid.
-
To a stirred solution of 3-hydroxymethyltetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq).
-
Slowly add trichloroisocyanuric acid (TCCA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Saponification of Ethyl Tetrahydrofuran-3-carboxylate
-
Dissolve ethyl tetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 - 3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Synthetic Workflow for this compound
Caption: Common synthetic routes to this compound.
Troubleshooting Logic for Incomplete Oxidation
Caption: Decision tree for troubleshooting incomplete oxidation.
Technical Support Center: Stereoselective Synthesis of Tetrahydrofurans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of tetrahydrofuran (THF) rings.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for achieving stereocontrol in tetrahydrofuran synthesis?
A1: The primary strategies involve intramolecular reactions where the stereochemistry is set by the substrate or a chiral catalyst. Key methods include:
-
Nucleophilic Substitution: Intramolecular SN2 reactions of hydroxyl groups with tethered leaving groups (like halides or sulfonates) or intramolecular additions of alcohols to epoxides are classical and effective methods.[1]
-
Catalytic Cycloetherification: Transition metal-catalyzed reactions, such as palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides, can form both a C-C and a C-O bond with high diastereoselectivity.[2]
-
Prins Cyclization: This reaction between an aldehyde and a homoallylic alcohol can be guided to form THF rings, although controlling stereoselectivity can be challenging compared to tetrahydropyran (THP) synthesis.[3][4]
-
Organocatalysis: Chiral organocatalysts, such as imidodiphosphoric acids, can promote reactions like vinylogous Prins cyclizations or double Michael additions to yield highly substituted THFs with excellent enantio- and diastereoselectivity.[3][5]
-
[3+2] Annulation Reactions: These reactions, for example between activated cyclopropanes and aldehydes, can afford THF products with good diastereoselectivity.[1]
Q2: Why is achieving high diastereoselectivity in THF synthesis often more difficult than in the synthesis of six-membered rings like tetrahydropyrans (THPs)?
A2: The difficulty often arises from the nature of the transition state (TS) during cyclization. In reactions like the Prins cyclization, the formation of a six-membered THP ring proceeds through a well-defined chair-like transition state, which minimizes unfavorable steric interactions (e.g., 1,3-diaxial strain) and leads to high diastereoselectivity.[4][6] In contrast, the five-membered transition state leading to a THF ring is more flexible and can exist in multiple, low-energy conformations (e.g., envelope, twist-chair) of similar energy, making it harder to favor one diastereomeric pathway over the other.[3][4]
Q3: What is the role of the catalyst and ligand in controlling stereoselectivity?
A3: The catalyst and its associated ligands create a chiral environment that influences the reaction's transition state.
-
Chiral Lewis Acids: These can coordinate to the substrate, creating a rigid complex that blocks one face from the approaching reagent, thereby inducing facial selectivity.[7]
-
Organocatalysts: Chiral Brønsted acids, like confined imidodiphosphates, can activate substrates and stabilize one diastereomeric transition state over another through hydrogen bonding and steric repulsion, leading to high selectivity.[3]
-
Transition Metal Complexes: In metal-catalyzed reactions, the steric and electronic properties of the chiral ligand bound to the metal center are critical. Systematically modifying the ligand is a key strategy for optimizing selectivity.[2][7]
Q4: Are there any specific safety precautions for handling reagents commonly used in THF synthesis?
A4: Yes. Tetrahydrofuran itself, often used as a solvent, can form explosive peroxides upon storage in the presence of air and light.[8][9] Commercial THF often contains inhibitors like BHT to prevent this. It is crucial to avoid distilling THF to dryness, as this concentrates the explosive peroxides.[8] Always use fresh, tested solvents. Additionally, many reagents, such as organometallic compounds (Grignard, organolithium reagents) and strong Lewis acids, are highly reactive and may be pyrophoric or water-sensitive, requiring handling under an inert atmosphere.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
| Problem | Potential Causes | Recommended Solutions |
| Low Diastereoselectivity (e.g., d.r. < 5:1) | 1. Flexible Transition State: The energy difference between pathways leading to different diastereomers is small.[3] 2. Suboptimal Temperature: Higher temperatures can overcome the small activation energy barrier between competing transition states.[7][10] 3. Incorrect Solvent: Solvent polarity and coordinating ability can affect transition state geometry and stability.[7][11] | 1. Catalyst/Ligand Optimization: Screen different chiral ligands for metal catalysts or switch to a more sterically demanding organocatalyst to create a more defined chiral pocket.[3][7] 2. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -40 °C, or -78 °C) often enhances selectivity by favoring the kinetically preferred product.[7][11] 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF). Non-polar solvents often favor higher selectivity in organocatalyzed reactions.[7] |
| Low Enantioselectivity (low ee) | 1. Ineffective Chiral Catalyst: The catalyst may not be creating a sufficiently differentiated energetic pathway for the two enantiomeric transition states. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Catalyst Deactivation/Impurity: The presence of water or other impurities can poison the catalyst or interfere with the catalytic cycle.[10] | 1. Modify Catalyst/Ligand: Systematically vary the chiral ligand or switch to a different class of catalyst (e.g., from a metal complex to an organocatalyst).[7] 2. Lower Temperature: As with diastereoselectivity, lower temperatures often improve enantioselectivity.[7] 3. Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Use freshly prepared or purified catalysts. |
| Poor Regioselectivity (e.g., in Epoxide Opening) | 1. Lack of Directing Groups: The substrate may lack functional groups that direct the intramolecular nucleophilic attack to a specific carbon of the epoxide (e.g., 5-exo vs. 6-endo cyclization). 2. Lewis Acid Choice: The choice of Lewis acid can influence which end of the epoxide is more activated.[12] | 1. Substrate Modification: Introduce directing groups (e.g., hydroxyl groups) or steric bulk near one of the reaction sites to favor the desired cyclization pathway. 2. Screen Lewis Acids: Test different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) as they can significantly impact the regio- and stereoselectivity of epoxy alcohol cyclizations.[1][12] |
| Formation of Unexpected Side Products | 1. Elimination: Conditions may favor elimination over cyclization. 2. Alternative Cyclization: The substrate may undergo an undesired but kinetically or thermodynamically favorable cyclization, such as an SN2' reaction leading to a bicyclic ether.[13] 3. Dehalogenation/Oxidation: In Pd-catalyzed reactions, side products like dehalogenated arenes or oxidized alcohols can form.[2] | 1. Modify Reaction Conditions: Adjust the base, temperature, or solvent to disfavor the side reaction. 2. Protecting Groups: Mask reactive functional groups that could lead to undesired pathways. In the case of the unexpected SN2' reaction, protecting the pendant alcohol prevented the side reaction.[13] 3. Ligand/Additive Screening: In Pd-catalyzed processes, changing the ligand can sometimes suppress side reactions and improve the yield of the desired THF product.[2] |
Visualized Workflows and Mechanisms
A systematic approach is crucial when troubleshooting poor stereoselectivity.
Caption: General troubleshooting workflow for low stereoselectivity.
The inherent challenge in Prins-type cyclizations for THF synthesis is visualized below.
Caption: Competing transition states in Prins cyclization.
Key Methodologies & Protocols
Method 1: Palladium-Catalyzed Stereoselective Synthesis of THFs
This method constructs both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides.[2]
Representative Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., DPE-Phos, 4 mol %), and the base (e.g., NaOtBu, 1.2 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the γ-hydroxy alkene (1.1 equiv) dissolved in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.
Data Summaries
Quantitative data is essential for evaluating and comparing different synthetic methods.
Table 1: Effect of Ligand and Substrate on Pd-Catalyzed THF Synthesis[2]
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Ligand | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-Penten-1-ol | 2-Bromonaphthalene | P(o-tol)₃ | 45 | - |
| 2 | 4-Penten-1-ol | 2-Bromonaphthalene | DPE-Phos | 79 | - |
| 3 | (E)-5-Phenyl-4-penten-1-ol | Bromobenzene | DPE-Phos | 81 | >20:1 |
| 4 | 1-Phenyl-4-penten-1-ol | Bromobenzene | DPE-Phos | 75 | 18:1 |
Table 2: Organocatalytic Asymmetric Vinylogous Prins Cyclization[3]
| Entry | Aldehyde | Dienyl Alcohol | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| 1 | Benzaldehyde | 3,5-Hexadien-1-ol | Chiral Imidodiphosphate | 90 | >20:1 | 97:3 |
| 2 | 2-Naphthaldehyde | 3,5-Hexadien-1-ol | Chiral Imidodiphosphate | 88 | >20:1 | 98:2 |
| 3 | Isovaleraldehyde | 3,5-Hexadien-1-ol | Chiral Imidodiphosphorimidate | 81 | >20:1 | 96:4 |
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. qatransport.com [qatransport.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Total Synthesis of (+)-Alterbrassicicene C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tetrahydrofuran-3-carboxylic Acid
Welcome to the technical support center for the synthesis and purification of Tetrahydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental work. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist in the removal of byproducts and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 3-hydroxytetrahydrofuran. Depending on the synthetic route, other byproducts may include over-oxidized products such as succinic acid, especially when strong oxidizing agents like nitric acid are used. In syntheses involving malonate esters, undesired regioisomers and byproducts from ketene acetal intermediates can also be present.
Q2: How can I remove the unreacted 3-hydroxytetrahydrofuran from my product?
A2: Several methods can be effective, including recrystallization, column chromatography, and extractive workup. The choice of method will depend on the scale of your reaction and the desired purity of the final product. Detailed protocols for each of these techniques are provided in the Troubleshooting Guides section.
Q3: My product appears as an oil and is difficult to crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue, often caused by the product being insoluble in the chosen solvent at elevated temperatures or by the presence of impurities that depress the melting point. Trying a different solvent system, such as a co-solvent system (e.g., ethyl acetate/hexane), or further purifying the crude product by another method like column chromatography before recrystallization can resolve this.
Q4: I am seeing significant streaking on my TLC plate when analyzing my carboxylic acid product. How can I fix this?
A4: Streaking of carboxylic acids on silica gel TLC plates is common due to their acidic nature. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in sharper spots.
Troubleshooting Guides
This section provides detailed methodologies for the removal of specific byproducts from the synthesis of this compound.
Issue 1: Presence of Unreacted 3-Hydroxytetrahydrofuran
The primary impurity in the synthesis of this compound via the oxidation of 3-hydroxytetrahydrofuran is the starting material itself. Below are three common methods for its removal.
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful purification.
-
Experimental Protocol: Recrystallization from Water
-
Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 40 mL of hot water per gram of crude product).[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water.
-
Dry the purified crystals under vacuum.
-
-
Experimental Protocol: Recrystallization from a Co-solvent System (Ethyl Acetate/Hexane)
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
-
| Recrystallization Solvent | Typical Recovery Yield | Reported Purity |
| Water | 48% (after three recrystallizations)[1] | >99.5% ee[1] |
| Ethyl Acetate/Hexane | Varies | High |
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
-
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane. To prevent streaking of the carboxylic acid, a small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexane with 0.1-1% Acetic Acid |
| Elution Profile | The less polar 3-hydroxytetrahydrofuran will elute before the more polar this compound. |
An acid-base extractive workup can effectively separate the acidic product from the neutral starting material.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral 3-hydroxytetrahydrofuran will remain in the organic layer.
-
Separate the aqueous layer. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the carboxylic acid.
-
Combine the aqueous layers and acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2). This will protonate the carboxylate, causing the this compound to precipitate if it is not soluble in the acidic aqueous solution, or allow it to be extracted back into an organic solvent.
-
If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for purifying this compound.
References
Technical Support Center: Chiral Purity of Tetrahydrofuran-3-carboxylic Acid
Welcome to the technical support center for the chiral resolution of Tetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and protocols to enhance the enantiomeric purity of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The most common and effective methods for the chiral resolution of racemic this compound and similar structures include:
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic acid with a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution (EKR): This method uses the high stereoselectivity of enzymes, typically lipases or proteases, to preferentially react with one enantiomer of a racemic mixture.[2][3] For a carboxylic acid, this is often performed on its ester derivative, where the enzyme selectively hydrolyzes one ester enantiomer to the acid, leaving the other unreacted.
-
Resolution via Covalent Diastereomers: This involves covalently bonding the racemic acid to a chiral auxiliary (e.g., a chiral alcohol like L-(-)-menthol) to form a mixture of diastereomers.[4][5] These diastereomers can then be separated using standard chromatography techniques, such as flash column chromatography on silica gel.[4]
-
Chiral Chromatography (HPLC): This is a direct method where the racemic mixture is separated on a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[6] This can be used for both analytical-scale purity checks and preparative-scale separations.
Q2: How do I choose the best chiral resolution method?
A2: The choice of method depends on several factors, including the scale of the separation, required purity, available equipment, and cost.
-
For large-scale (multi-gram to kg) production, diastereomeric salt formation is often preferred due to its scalability and cost-effectiveness.[1]
-
For high purity and environmentally friendly conditions, enzymatic resolution is an excellent choice, often providing very high enantiomeric excess (ee).[2][3]
-
For lab-scale synthesis (milligram to gram) where different separation properties are needed, forming covalent diastereomers with a chiral auxiliary can be very effective, as standard silica gel chromatography can be used for separation.[4]
-
For analytical assessment and small-scale preparative work (milligram), chiral HPLC offers a direct and rapid method for separating and quantifying enantiomers.[6]
Q3: What is the difference between kinetic resolution and diastereomeric resolution?
A3: In a diastereomeric resolution (either through salt formation or covalent derivatives), both enantiomers of the starting material are converted into a mixture of diastereomers. In theory, a 100% yield of the two separated diastereomers is possible, which can then be converted back to the pure enantiomers.[5] In contrast, kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent (like an enzyme). One enantiomer reacts faster, leaving the other unreacted. The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.[7]
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Crystallization
Q: My diastereomeric salts will not crystallize, or I get an oil. What should I do?
A: Crystallization issues are common. Try the following:
-
Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Sometimes a solvent/anti-solvent combination is required.
-
Concentration: Slowly evaporate the solvent to achieve supersaturation. If an oil forms, try adding a small amount of a poor solvent (anti-solvent) to induce crystallization.
-
Temperature: Attempt crystallization at different temperatures. Some salts crystallize better at room temperature, while others require cooling or even very low temperatures over an extended period.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, use it to seed the supersaturated solution.
-
Purity: Ensure both the racemic acid and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.
Q: The enantiomeric excess (ee) of my acid is low after a single crystallization. How can I improve it?
A: Low ee is often resolved with further purification.
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each step should enrich the less soluble diastereomer, thereby increasing the ee of the final product.
-
Chiral Base Selection: The resolving agent may not be optimal. If possible, test a different chiral base, as the interaction between the acid and base determines the solubility difference of the salts.
Troubleshooting Enzymatic Kinetic Resolution (EKR)
Q: My enzymatic reaction is very slow or has stalled. What are the potential causes?
A: Several factors can affect enzyme activity.
-
pH: The pH of the buffer solution is critical for enzyme activity. Ensure the pH is optimal for the specific enzyme being used (typically between 6 and 8 for many lipases/proteases).[2]
-
Temperature: Most enzymes have an optimal temperature range. Check the manufacturer's data for your enzyme. Temperatures that are too high can denature the enzyme, while low temperatures will slow the reaction rate.
-
Enzyme Inactivation: The substrate or product may be inhibiting or inactivating the enzyme. Try lowering the initial substrate concentration.
-
Mass Transfer Issues: If the substrate (e.g., an ester) has low water solubility, the reaction can be limited by its availability to the enzyme in the aqueous buffer. Adding a small amount of a co-solvent (like DMSO or THF) or using a biphasic system can help, but be aware that organic solvents can also denature enzymes.
Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?
A: The E-value, or enantiomeric ratio, is a measure of the enzyme's selectivity.
-
Enzyme Screening: The single most important factor is the choice of enzyme. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or proteases (e.g., from Aspergillus, Bacillus species) to find one with high selectivity for your substrate.[7][8]
-
Substrate Modification: Changing the ester group (e.g., from methyl to ethyl or chloroethyl ester) can significantly impact how the substrate fits into the enzyme's active site, altering the E-value.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.
Troubleshooting Chiral HPLC Separations
Q: I am seeing poor or no separation of enantiomers on my chiral column. What should I try first?
A: This is a common starting point in chiral method development.
-
Mobile Phase Composition: This is the most critical parameter. Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal phase). Test different alcohol modifiers (e.g., ethanol instead of isopropanol), as this can dramatically change selectivity.[6]
-
Mobile Phase Additives: For acidic analytes like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial to suppress ionization and improve peak shape and resolution.[9]
-
Flow Rate: Chiral separations often benefit from slower flow rates than standard HPLC. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time with the stationary phase and can improve resolution.[9]
-
Temperature: Analyze samples at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not universal.[9]
Q: My peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape can be caused by several factors.
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[6]
-
Column Contamination: If the column is contaminated, it can lead to peak tailing. Wash the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol for many polysaccharide columns).[10]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.[9]
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization.[1] | Gram to kg | Scalable, cost-effective, well-established. | Success is highly dependent on finding a suitable resolving agent and crystallization conditions; can be labor-intensive. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer.[2] | Milligram to gram | High enantioselectivity, mild and green conditions, predictable stereochemistry (Kazlauskas's rule).[7] | Maximum 50% theoretical yield for one enantiomer, requires screening for a suitable enzyme. |
| Resolution via Diastereomers | Covalent linking to a chiral auxiliary, followed by chromatography.[4] | Milligram to gram | Separation on standard silica gel is possible, high purity achievable. | Requires additional steps for attachment and cleavage of the auxiliary, which can lower overall yield. |
| Chiral HPLC | Direct separation on a chiral stationary phase.[6] | Microgram to gram | Fast, direct analysis and separation, high purity. | Expensive stationary phases, limited loading capacity for preparative scale, requires method development. |
Table 2: Example Conditions for Enzymatic and Diastereomeric Resolution
| Method | Substrate/Reagent | Conditions | Result | Reference |
| Enzymatic Resolution | Ethyl (±)-tetrahydrofuran-2-carboxylate | Aspergillus melleus protease (0.2% w/v), 1.5 M K-phosphate buffer (pH 8), 20 h | (R)-THFC in 94.4% ee | [2] |
| Diastereomeric Ester Formation | Racemic carboxylic acid + L-(-)-menthol | MNBA (Shiina esterification), separation by silica gel chromatography | Diastereomer 1: 45.3% yield; Diastereomer 2: 44.4% yield | [4] |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation
This protocol is a general guideline and requires optimization for solvent and resolving agent.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
In a separate flask, dissolve 0.5 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine or cinchonidine) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Stir the resulting mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) or freezer (-20°C).
-
If an oil forms, try adding a small amount of an anti-solvent or scratching the inside of the flask. Seeding with a previously formed crystal is highly effective.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the collected salt in water and add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer to a low pH (~2) by the dropwise addition of 1M HCl while stirring vigorously.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting a small sample to a methyl ester and analyzing by chiral GC.
-
Protocol 2: Enzymatic Kinetic Resolution of an Ester Derivative
This protocol is adapted from established procedures for similar substrates.[2][7]
-
Substrate Preparation:
-
Prepare the methyl or ethyl ester of racemic this compound using standard methods (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid).
-
-
Enzymatic Hydrolysis:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).
-
Suspend the racemic ester in the buffer solution (e.g., at a concentration of 50-100 mM).
-
Add the selected lipase or protease (e.g., 10-20 mg of enzyme per mmol of substrate). Amano Lipase PS from Pseudomonas cepacia is a good starting point.
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking small aliquots, extracting them, and analyzing by TLC or GC/HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the product and the remaining substrate.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the enzyme.
-
Acidify the filtrate to pH ~2 with 1M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ester and the produced (S)-acid (assuming S-selectivity, which is common).[7]
-
To separate the acid from the ester, perform a basic extraction. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The (S)-acid will move into the aqueous basic layer, while the (R)-ester remains in the organic layer.
-
Isolate the (R)-ester by drying and concentrating the organic layer.
-
Re-acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the (S)-acid.
-
Visualizations
Caption: Overview of primary chiral resolution strategies.
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming Challenges in the Scale-up of Tetrahydrofuran-3-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of Tetrahydrofuran-3-carboxylic acid production. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale experiments to pilot and industrial-scale manufacturing.
Troubleshooting Guides
Issue 1: Decreased Yield and Selectivity Upon Scale-up
Question: We observed a significant drop in yield and an increase in impurities when scaling up the synthesis of this compound from a 1 L lab reactor to a 50 L pilot reactor. What are the likely causes and how can we troubleshoot this?
Answer:
Decreased yield and selectivity are common challenges during scale-up. The primary culprits are often related to mass and heat transfer limitations that become more pronounced in larger reactors.
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing:
-
Problem: Localized "hot spots" or areas of high reactant concentration can occur if the mixing is not efficient, leading to side reactions and impurity formation. What works for a magnetic stirrer in a round-bottom flask may not translate to a large reactor with a mechanical agitator.
-
Troubleshooting:
-
Agitator Selection: Evaluate the type of agitator. For low-viscosity solutions, a propeller or turbine stirrer can improve turbulence and mixing. For higher viscosity media, an anchor stirrer might be necessary, but care must be taken to avoid dead zones.
-
Stirring Speed: The optimal stirring speed (RPM) often needs to be re-evaluated at a larger scale. A systematic study to assess the impact of stirring speed on reaction selectivity and yield is recommended.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better top-to-bottom mixing.
-
-
-
Poor Heat Transfer:
-
Problem: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes it more difficult to remove or add heat efficiently, potentially leading to thermal runaway for exothermic reactions or slow reaction rates for endothermic ones.
-
Troubleshooting:
-
Jacket Temperature Control: Monitor the temperature of both the reaction mass and the heating/cooling jacket. A large temperature difference can indicate poor heat transfer.
-
Solvent Choice: A higher boiling point solvent might be necessary to run the reaction at a higher temperature safely, improving reaction kinetics.
-
Dosing Control: For highly exothermic reactions, control the rate of addition of a key reagent to manage the heat evolution.
-
-
-
Changes in Reaction Time:
-
Problem: The time required for additions, heating, and cooling is longer at scale. Prolonged exposure to certain reaction conditions can lead to product degradation or the formation of new impurities.
-
Troubleshooting:
-
"Hold" Studies: In the lab, perform experiments where the reaction mixture is held at various stages for extended periods to mimic the longer processing times at scale and analyze for any degradation.
-
Process Analytical Technology (PAT): Implement real-time monitoring techniques like in-line FTIR or Raman spectroscopy to track the consumption of reactants and the formation of products and impurities, allowing for more precise control over reaction endpoints.[1][2]
-
-
Workflow for Troubleshooting Decreased Yield and Selectivity:
References
Troubleshooting guide for the reduction of Tetrahydrofuran-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful reduction of Tetrahydrofuran-3-carboxylic acid to 3-(hydroxymethyl)tetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reduction of this compound?
A1: The most common and effective reducing agents for converting carboxylic acids, including this compound, to primary alcohols are Lithium aluminum hydride (LiAlH₄) and Borane tetrahydrofuran complex (BH₃-THF).[1][2][3] LiAlH₄ is a very powerful reducing agent, while BH₃-THF is known for its selectivity, often being preferred when other reducible functional groups are present in the molecule.[1][3]
Q2: My reaction with BH₃-THF is not working or is very slow. What could be the issue?
A2: Several factors can lead to a failed or sluggish reaction with BH₃-THF. A common issue is the degradation of the BH₃-THF reagent, which can decompose over time, especially if not stored properly at cool temperatures (0-5 °C is recommended).[4] Another possibility is the presence of moisture in the reaction, as borane reacts with water. Ensure all glassware is oven-dried and the solvent (THF) is anhydrous.[5] In some cases, gentle heating (to around 40-50 °C) may be necessary to drive the reaction to completion, although it is generally recommended to keep the temperature below 35 °C for safety.[4][6]
Q3: I am observing the formation of byproducts in my reaction. What are they and how can I avoid them?
A3: With BH₃-THF, a common byproduct is tributyl borate, which can form from the decomposition of the reagent.[7] When using strong reducing agents like LiAlH₄, over-reduction is less of a concern for a simple carboxylic acid reduction, but ensuring the reaction is properly quenched is crucial to prevent side reactions during workup. The choice of quenching agent and the temperature control during this step are important. A slow, careful addition of ethyl acetate followed by a standard aqueous workup is a common procedure.[8]
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] A spot of the reaction mixture is compared against a spot of the starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q5: What is the best way to purify the final product, 3-(hydroxymethyl)tetrahydrofuran?
A5: After the reaction is complete and has been properly quenched and worked up, the crude product can be purified. Common purification techniques include extraction with a suitable organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.[6][9] For higher purity, distillation under reduced pressure or column chromatography can be employed.[6][9][10]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: I have run the reaction for the specified time, but TLC analysis shows a significant amount of unreacted this compound. What should I do?
-
Answer:
-
Check Reagent Quality: If using BH₃-THF, ensure the reagent is fresh and has been stored correctly, as it can degrade over time.[4][7] For LiAlH₄, ensure it has not been unnecessarily exposed to air or moisture.
-
Verify Anhydrous Conditions: Moisture will consume the reducing agent. Ensure all glassware was properly dried and that the THF solvent is anhydrous.[5]
-
Increase Reagent Equivalents: It is possible that an insufficient amount of the reducing agent was used. Consider increasing the molar equivalents of LiAlH₄ or BH₃-THF.
-
Adjust Reaction Temperature: For BH₃-THF reactions that are sluggish at room temperature, a gentle increase in temperature to 40-50 °C may be beneficial.[6] For LiAlH₄ reactions, ensuring the reaction reaches a gentle reflux can be important.[8]
-
Issue 2: Complex Mixture of Products Observed
-
Question: My final product appears to be a mixture of several compounds, making purification difficult. What could have gone wrong?
-
Answer:
-
Improper Quenching: An overly vigorous or improperly controlled quenching of the reaction, especially with LiAlH₄, can lead to side reactions. Ensure the quenching is done slowly at a low temperature (e.g., 0 °C).[8]
-
Reagent Decomposition: As mentioned, old BH₃-THF can lead to byproducts like tributyl borate.[7]
-
Starting Material Purity: Ensure the starting this compound is of high purity, as impurities can lead to unexpected side products.
-
Issue 3: Difficulty in Isolating the Product
-
Question: After workup, I am struggling to isolate the 3-(hydroxymethyl)tetrahydrofuran with a good yield. What are some tips for improving the isolation process?
-
Answer:
-
Efficient Extraction: Ensure you are using an appropriate solvent for extraction (e.g., ethyl acetate, diethyl ether) and performing multiple extractions to maximize the recovery from the aqueous layer.[8][9]
-
Proper pH Adjustment: During the workup, especially after a LiAlH₄ reduction, the pH needs to be carefully adjusted to ensure the aluminum salts precipitate and can be filtered off, and that the product is in a neutral form for extraction.
-
Minimize Transfers: Each transfer of the product between flasks can result in a loss of material. Try to minimize these steps where possible.
-
Effective Drying and Concentration: Ensure the organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentrating under reduced pressure to avoid the presence of water in the final product.
-
Quantitative Data
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield of 3-(hydroxymethyl)tetrahydrofuran | Reference |
| Sodium Borohydride | Toluene | Not specified | 20 hours | 87% (overall yield 82%) | [9] |
| BH₃·Me₂S | Not specified | 22 °C | Not specified | 37% (with 40% of a diol byproduct) | [11] |
Note: The data for sodium borohydride is for the reduction of an ester derivative, which is then cyclized to 3-hydroxytetrahydrofuran.
Experimental Protocols
Protocol 1: Reduction of this compound using LiAlH₄
-
Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Reagent Preparation: Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate to quench the excess LiAlH₄.[8] Then, cautiously add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Stir the resulting mixture until a white precipitate forms. Filter the mixture through a pad of celite and wash the filter cake with THF.
-
Isolation: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(hydroxymethyl)tetrahydrofuran.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[9][10]
Protocol 2: Reduction of this compound using BH₃-THF
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reaction: Dissolve this compound in anhydrous THF in the flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Borane tetrahydrofuran complex (BH₃-THF) solution (typically 1 M in THF) dropwise to the stirred solution of the carboxylic acid.[6]
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 8 hours) or until TLC indicates the reaction is complete.[6] If the reaction is slow, it can be gently heated to 40-50 °C.[6]
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol or ethanol to quench the excess borane.[6] Be aware that effervescence will occur.
-
Workup: After stirring for a couple of hours at room temperature, pour the mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
Isolation: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-(hydroxymethyl)tetrahydrofuran by column chromatography.[6]
Visualizations
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 4. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for Tetrahydrofuran-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Tetrahydrofuran-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Q1: I am experiencing low yields in the synthesis of this compound via oxidation of Tetrahydrofuran-3-carboxaldehyde. What are the potential causes and solutions?
A1: Low yields in this oxidation reaction can stem from several factors. Incomplete conversion is a common culprit. To address this, ensure the reaction is monitored to completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. The quality of the oxidizing agent is also crucial; use a fresh, high-purity oxidant. Additionally, ensure the reaction is performed under an inert atmosphere if using oxygen as the oxidant to prevent side reactions.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress via TLC/GC. Extend reaction time or moderately increase temperature. |
| Deactivated Oxidant | Use a fresh batch of high-purity oxidizing agent. |
| Sub-optimal Oxygen Pressure | If using O₂, ensure the pressure is maintained at the recommended level (e.g., 8.6 bara). |
| Inefficient Mixing | Ensure vigorous stirring (e.g., 1500 RPM) to maximize gas-liquid transfer if using a gaseous oxidant. |
Q2: My reaction mixture turns into a dark, viscous polymer. What causes this and how can I prevent it?
A2: Furan rings are sensitive to acidic conditions, which can catalyze polymerization, resulting in a dark, viscous mixture. This is a common issue in furan chemistry. To mitigate this, maintain neutral or slightly basic conditions throughout the reaction and workup. If acidic reagents or byproducts are unavoidable, they should be neutralized promptly upon reaction completion.
Q3: I am synthesizing this compound by hydrolyzing its ethyl ester, but the yield is poor. How can I improve this?
A3: Incomplete hydrolysis is a frequent cause of low yields. Ensure a sufficient excess of the base (e.g., LiOH, NaOH, or KOH) is used to drive the reaction to completion. The choice of solvent is also important; a mixture of THF and water is commonly employed to ensure the solubility of the ester. If the ester is particularly stubborn to hydrolysis, gentle heating can be applied. However, be cautious as excessive heat can lead to side reactions.
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Use a molar excess of the base (e.g., 3 equivalents of LiOH). |
| Poor Solubility | Use a co-solvent system like THF/water to ensure the ester is fully dissolved. |
| Steric Hindrance | For sterically hindered esters, consider increasing the reaction temperature or using a stronger base. |
| Re-esterification | During acidic workup, ensure the temperature is kept low to prevent re-esterification if an alcohol is present. |
Q4: My final product is contaminated with an impurity that is difficult to separate. What could it be and how can I avoid it?
A4: A common impurity is the starting material, indicating an incomplete reaction. See the troubleshooting steps for low yield. If the synthesis involves the reduction of a furan ring, over-reduction can lead to the formation of tetrahydrofuran-3-methanol. In oxidation reactions, the corresponding aldehyde may be present due to incomplete oxidation. To avoid these, carefully control the reaction conditions, such as temperature and reaction time, and use the appropriate stoichiometry of reagents.
Experimental Protocols
Below are detailed methodologies for two common synthesis routes for this compound.
Method 1: Oxidation of Tetrahydrofuran-3-carboxaldehyde with Oxygen
This protocol describes the synthesis of this compound by the oxidation of Tetrahydrofuran-3-carboxaldehyde using molecular oxygen.
Materials:
-
Tetrahydrofuran-3-carboxaldehyde (3-FTHF)
-
Deionized water
-
Oxygen (O₂)
-
Helium (He) or Nitrogen (N₂) as an inert diluent
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and sampling port
Procedure:
-
Charge the autoclave reactor with a solution of Tetrahydrofuran-3-carboxaldehyde in water (e.g., a 50% solution).
-
Seal the reactor and purge with an inert gas to remove air.
-
Pressurize the reactor with a mixture of oxygen and an inert gas to the desired partial pressure of oxygen (e.g., 5.0 bara O₂ and 3.6 bara He for a total pressure of 8.6 bara).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring vigorously (e.g., 1500 RPM).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 5 hours).
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The aqueous solution containing this compound can then be worked up to isolate the product.
Method 2: Hydrolysis of Ethyl Tetrahydrofuran-3-carboxylate
This protocol details the synthesis of this compound via the hydrolysis of its ethyl ester.
Materials:
-
Ethyl Tetrahydrofuran-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve Ethyl Tetrahydrofuran-3-carboxylate in a mixture of THF and water (e.g., a 1:1 ratio).
-
Add a molar excess of the base (e.g., 3 equivalents of LiOH) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of ~2-3 with HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of this compound.
Table 1: Oxidation of Tetrahydrofuran-3-carboxaldehyde
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 100 °C | 115 °C | 125 °C |
| O₂ Partial Pressure | 5.0 bara | 5.0 bara | 5.0 bara |
| Total Pressure | 8.6 bara | 8.6 bara | 8.6 bara |
| Reaction Time | 5 hours | 3 hours | 2 hours |
| Conversion | High | High | High |
| Selectivity | Good | Good | Moderate |
Table 2: Hydrolysis of Ethyl Tetrahydrofuran-3-carboxylate
| Parameter | Condition 1 | Condition 2 |
| Base | LiOH (3 eq.) | NaOH (2.5 eq.) |
| Solvent | THF/H₂O (1:1) | Ethanol/H₂O (2:1) |
| Temperature | Room Temperature | 50 °C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Yield | >90% | >85% |
Visualizations
The following diagrams illustrate the synthesis pathways and a general troubleshooting workflow.
Validation & Comparative
Quality Control of Tetrahydrofuran-3-carboxylic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the quality and purity of pharmaceutical intermediates like Tetrahydrofuran-3-carboxylic acid is paramount. The selection of an appropriate analytical method is a critical step in the quality control process, directly impacting the reliability of results and the overall success of drug development and manufacturing. This guide provides an objective comparison of key analytical techniques for the quality control of this compound, supported by general experimental principles and data for analogous compounds.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or simple identification. The following table summarizes the performance of common analytical techniques for this purpose.
| Analytical Method | Principle | Throughput | Specificity | Sensitivity | Precision | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Medium | High | High | High | Assay, impurity profiling, chiral separation |
| Gas Chromatography (GC) | Separation based on volatility and polarity (after derivatization) | Medium | High | Very High | High | Trace impurity analysis, analysis of volatile impurities |
| Titration (Acid-Base) | Neutralization reaction | High | Low | Low | High | Assay (purity) of the bulk substance |
| Spectroscopy (NMR, IR) | Interaction with electromagnetic radiation | High | High | Low | Moderate | Structural confirmation, identification |
| Capillary Electrophoresis (CE) | Separation based on charge and size | High | High | High | High | Assay, impurity analysis, ionic impurities |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for both assay and impurity determination.
Experimental Protocol
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer component
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 2.1). The exact ratio may need to be optimized.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Due to the lack of a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is common for carboxylic acids.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the purity and the concentration of impurities by comparing the peak areas to the calibration curve.
Chiral Separation: For the analysis of enantiomeric purity, a chiral stationary phase (CSP) column is required. The mobile phase typically consists of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape.[1]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.
Experimental Protocol
Objective: To determine the presence of volatile impurities and to quantify this compound after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX, HP-FFAP)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or diazomethane for methylation).[2][3]
-
Suitable solvent (e.g., Dimethylformamide - DMF).[4]
Procedure:
-
Derivatization:
-
GC Conditions:
-
Column: A polar capillary column is typically used for the analysis of derivatized carboxylic acids.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of all components.
-
Detector Temperature: Typically 280-300 °C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Quantification: Identify the derivatized this compound peak and any impurity peaks based on their retention times. Quantification can be performed using an internal or external standard method.
Titration
Acid-base titration is a classic and straightforward method for determining the overall purity (assay) of a carboxylic acid. It is less specific than chromatographic methods as it quantifies the total acidic content.
Experimental Protocol
Objective: To determine the assay of this compound.
Instrumentation:
-
Burette (manual or automated)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Stirrer
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Solvent (e.g., deionized water or a mixture of water and ethanol to ensure solubility)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent in a beaker or flask.
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode or add a few drops of indicator.
-
Titrate the sample solution with the standardized NaOH solution from the burette until the equivalence point is reached. The equivalence point is indicated by a sharp change in pH or a persistent color change of the indicator.
-
-
Calculation: Calculate the percentage purity of this compound based on the volume of NaOH solution consumed, its normality, the weight of the sample, and the molecular weight of this compound.
Spectroscopic Methods
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural elucidation and identification.
-
Infrared (IR) Spectroscopy: Carboxylic acids exhibit characteristic IR absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm.[6][7] The other protons of the tetrahydrofuran ring will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[6][7]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like carboxylic acids.[8][9] It offers rapid analysis times and requires minimal sample preparation.
General Principles
Separation in CE is based on the differential migration of analytes in an electric field. For anionic species like carboxylates, the separation is often performed in a fused-silica capillary with a buffer system that controls the electroosmotic flow.[8] Detection is typically achieved using indirect UV detection, where a chromophore is added to the background electrolyte.[8]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a typical experimental workflow for HPLC analysis and a logical approach to selecting the most appropriate analytical method for the quality control of this compound.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for selecting an analytical method for this compound.
References
- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. weber.hu [weber.hu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers
For researchers and professionals in drug development and chemical analysis, the enantioselective separation of chiral molecules is a critical step in ensuring product safety, efficacy, and quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of Tetrahydrofuran-3-carboxylic acid enantiomers and its derivatives. Due to the limited availability of published methods for the parent compound, this guide draws upon established protocols for structurally similar analytes, offering a robust starting point for method development and optimization.
Comparison of Chiral HPLC Methodologies
Two primary strategies are employed for the chiral separation of carboxylic acids like this compound: direct and indirect analysis. Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Direct Chiral HPLC Analysis is often the preferred method due to its simplicity, as it does not require additional reaction steps. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including acidic molecules.
Indirect Chiral HPLC Analysis involves converting the enantiomeric carboxylic acids into diastereomeric derivatives using a chiral derivatizing agent.[1] This approach can be advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required. The resulting diastereomers can then be separated on a more common and less expensive achiral stationary phase, such as a C18 column.
Below is a summary of a specific method for a closely related compound, 3-amino-tetrahydrofuran-3-carboxylic acid derivative, which serves as an excellent starting point for the analysis of this compound.
Experimental Data Summary
The following table outlines a reported HPLC method for the chiral separation of a derivative of 3-amino-tetrahydrofuran-3-carboxylic acid. This data provides a practical baseline for developing a method for this compound.
| Parameter | Method Details |
| Analyte | (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide |
| Chiral Stationary Phase | DAICEL CHIRALPAK AD-H, 250mm x 4.6mm |
| Mobile Phase | (0.2% Cyclohexylamine in Hexane) / Isopropanol (70/30, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 12.8 min |
| Retention Time (Enantiomer 2) | 15.2 min |
Data extracted from patent WO2008080891A2.
Experimental Protocols
Direct Chiral HPLC Method for a this compound Derivative
This protocol is adapted from a method for a structurally similar compound and is a recommended starting point for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the racemic this compound or its derivative in the mobile phase or a compatible solvent (e.g., isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: DAICEL CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is recommended to improve peak shape and resolution. A starting mobile phase composition could be Hexane/Isopropanol/TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
3. Method Optimization:
-
The ratio of hexane to isopropanol can be adjusted to optimize the retention times and resolution. Increasing the percentage of isopropanol will generally decrease retention times.
-
The concentration of the acidic modifier (TFA) can be varied to improve peak symmetry.
Visualizing the Workflow and Logic
To better understand the processes involved in chiral HPLC analysis, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting a suitable chiral stationary phase.
References
A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral building blocks is a cornerstone of modern drug discovery, profoundly influencing the stereochemistry, and consequently, the efficacy and safety of novel therapeutic agents. Among the vast arsenal of available chiral synthons, Tetrahydrofuran-3-carboxylic acid has emerged as a valuable scaffold, offering a unique combination of structural rigidity and functional group accessibility. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
Introduction to Chiral Building Blocks in Drug Design
Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles.[1] Therefore, the ability to introduce and control stereochemistry during synthesis is paramount. Chiral building blocks, enantiomerically pure compounds incorporated into a larger molecule, are essential tools for achieving this control.[2] They provide a reliable and efficient way to construct complex, three-dimensional drug candidates with defined stereochemistry.[3]
This guide focuses on a comparative analysis of this compound against two other widely used classes of chiral building blocks:
-
Chiral Pyrrolidine Derivatives: Five-membered nitrogen-containing heterocycles that are prevalent in numerous natural products and FDA-approved drugs.[4]
-
Chiral α-Hydroxy Acids: Versatile synthons that can be readily derived from the natural chiral pool of amino acids.
This compound: A Versatile Scaffold
This compound, and its derivatives, offer a distinct structural motif characterized by a saturated five-membered oxygen-containing ring. This scaffold imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The carboxylic acid functionality provides a convenient handle for further synthetic elaboration, allowing for the introduction of diverse pharmacophoric groups.[5]
The tetrahydrofuran ring is a privileged structure in medicinal chemistry, found in a number of FDA-approved drugs.[6][7] Its presence can influence key physicochemical properties such as solubility and metabolic stability.
Comparative Analysis of Chiral Building Blocks
The selection of a chiral building block is a multifactorial decision, weighing synthetic accessibility, impact on molecular properties, and ultimately, the biological activity of the final drug candidate. The following sections provide a comparative overview of this compound, chiral pyrrolidines, and chiral α-hydroxy acids.
Synthetic Accessibility and Performance
The efficiency of incorporating a chiral building block into a drug scaffold is a critical consideration. This includes factors such as the number of synthetic steps, overall yield, and the ability to maintain enantiomeric purity.
| Chiral Building Block | Typical Synthesis Method | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Features & Applications |
| This compound Derivatives | Asymmetric synthesis from achiral precursors, Resolution of racemates | 36-54% (multi-step)[5] | >95%[8] | Rigid scaffold, present in antiviral and other therapeutic agents.[6] |
| Chiral Pyrrolidine Derivatives | From the chiral pool (e.g., proline), Asymmetric synthesis | High (from chiral pool)[9] | >99% (from chiral pool)[9] | Versatile scaffold for a wide range of therapeutic targets, including CNS disorders and infectious diseases.[10] |
| Chiral α-Hydroxy Acids | Diazotization of α-amino acids, Asymmetric synthesis | 50-80% (diazotization) | >95% (diazotization) | Readily available from natural sources, versatile functional groups for further modification.[11] |
Impact on Physicochemical Properties
The choice of a chiral building block can significantly influence the physicochemical properties of the resulting drug molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Tetrahydrofuran Scaffold | Pyrrolidine Scaffold | α-Hydroxy Acid Moiety |
| Solubility | Generally improves aqueous solubility due to the ether oxygen. | Can vary depending on substituents; the nitrogen atom can be protonated to enhance solubility. | The carboxylic acid and hydroxyl groups can increase hydrophilicity. |
| Lipophilicity (LogP) | The cyclic ether structure can modulate lipophilicity. | The basic nitrogen and hydrocarbon backbone contribute to its lipophilic character. | The presence of polar groups generally lowers LogP. |
| Metabolic Stability | The tetrahydrofuran ring is generally stable to metabolic degradation. | Can be susceptible to N-dealkylation and oxidation. | The ester or amide derivatives can be susceptible to hydrolysis. |
| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | The nitrogen atom can act as a hydrogen bond acceptor, and N-H as a donor. | The hydroxyl and carboxyl groups can act as both hydrogen bond donors and acceptors. |
Case Study: Physicochemical Properties of Darunavir and Telaprevir
| Drug | Chiral Scaffold | Molecular Weight ( g/mol ) | LogP | Water Solubility |
| Darunavir | bis-Tetrahydrofuran | 547.67[12] | 2.9[12] | Poor[13] |
| Telaprevir | Pyrrolidine-based | 679.85[14] | - | Poor |
This table highlights that while both drugs incorporate chiral heterocyclic scaffolds, their overall physicochemical properties are also heavily influenced by other parts of the molecule. Darunavir's poor water solubility, despite the presence of two tetrahydrofuran rings, underscores the complex interplay of various structural features.[13]
Application in Drug Design: Protease Inhibitors
A prominent application of these chiral building blocks is in the design of protease inhibitors, a critical class of drugs for treating viral infections like HIV and Hepatitis C.
HIV-1 Protease Inhibitors: The Role of the Tetrahydrofuran Scaffold in Darunavir
Darunavir is a potent second-generation HIV-1 protease inhibitor that features a central bis-tetrahydrofuran (bis-THF) ligand.[12] This chiral scaffold plays a crucial role in its high affinity and resilience against drug-resistant viral strains. The two THF rings make extensive hydrogen bond and van der Waals interactions with the backbone of the protease active site.[15]
The HIV-1 protease is essential for the maturation of the virus. It cleaves the Gag and Gag-Pol polyproteins into functional structural and enzymatic proteins. Inhibition of this protease leads to the production of immature, non-infectious viral particles.[16][17]
HCV NS3/4A Protease Inhibitors: The Role of Pyrrolidine Scaffolds in Telaprevir
Telaprevir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) NS3/4A serine protease.[14][18] The drug's structure incorporates a complex peptidomimetic backbone that includes a chiral pyrrolidine-based component. This chiral element is crucial for orienting the molecule within the enzyme's active site to enable potent inhibition.
The HCV NS3/4A protease is a key enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein to generate mature non-structural proteins.[19] Furthermore, NS3/4A protease can cleave host-cell adaptor proteins involved in the innate immune response, thereby helping the virus evade the host's defenses.[18][20]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral building blocks in drug synthesis. The following are representative procedures for the synthesis of the discussed chiral synthons.
Synthesis of Chiral Tetrahydrofuran Derivatives
Method: Asymmetric Synthesis of Chiral Lactone Carboxylic Acids followed by Reduction [5]
This two-step sequence provides a reliable method for obtaining chiral 2,2-disubstituted tetrahydrofuran derivatives.
Step 1: Asymmetric Synthesis of Chiral Lactone Carboxylic Acids
-
Reaction: Asymmetric epoxidation of an appropriate unsaturated ester followed by intramolecular cyclization.
-
Reagents: Diethyl L-tartrate (+)-DET, titanium(IV) isopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM).
-
Procedure: To a solution of the unsaturated ester in DCM at -20 °C, (+)-DET and Ti(OiPr)₄ are added sequentially. TBHP is then added dropwise, and the reaction is stirred at -20 °C until completion. Work-up and purification by column chromatography yield the chiral lactone carboxylic acid.
-
Expected Outcome: Moderate to good yields with high enantioselectivity.
Step 2: Reduction to Chiral Tetrahydrofuran Alcohols
-
Reaction: Reduction of the lactone and carboxylic acid functionalities.
-
Reagents: Borane dimethyl sulfide complex (BH₃·Me₂S).
-
Procedure: To the chiral lactone carboxylic acid at -30 °C, a solution of BH₃·Me₂S is added dropwise. The mixture is stirred and allowed to warm to room temperature. The reaction is quenched with methanol, and the product is purified by flash chromatography.[12]
-
Expected Outcome: This direct reduction can sometimes lead to a mixture of the desired tetrahydrofuran alcohol and the corresponding triol. A two-step reduction sequence, first reducing the carboxylic acid and then the lactone, can offer better selectivity.[2]
Synthesis of Chiral Pyrrolidine Derivatives
Method: Synthesis from the Chiral Pool (L-Proline) [9]
L-proline is a readily available and inexpensive starting material for the synthesis of a wide variety of chiral pyrrolidine derivatives.
-
Reaction: Reduction of the carboxylic acid of L-proline to the corresponding alcohol (L-prolinol).
-
Reagents: Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Procedure: A solution of L-proline in anhydrous THF is added dropwise to a suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted and purified by distillation or crystallization.
-
Expected Outcome: High yield of enantiomerically pure L-prolinol, which can be further functionalized.
Synthesis of Chiral α-Hydroxy Acids
Method: Diazotization of α-Amino Acids [11][21]
This method provides a straightforward route to chiral α-hydroxy acids from readily available α-amino acids, with retention of stereochemistry.
-
Reaction: Conversion of the primary amine of an α-amino acid to a hydroxyl group.
-
Reagents: Sodium nitrite (NaNO₂) and a mineral acid (e.g., sulfuric acid, H₂SO₄).
-
Procedure: The α-amino acid is dissolved in an aqueous solution of the mineral acid and cooled to 0 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is stirred for several hours at 0 °C and then allowed to warm to room temperature. The product is extracted with an organic solvent and purified by crystallization or chromatography.
-
Expected Outcome: Good yields with high enantiomeric excess.
Conclusion
The choice of a chiral building block is a critical decision in the drug design and development process. This compound offers a unique and valuable scaffold with a favorable combination of conformational rigidity and synthetic versatility. When compared to other established chiral building blocks such as pyrrolidine derivatives and α-hydroxy acids, it presents a distinct profile in terms of synthetic accessibility and its influence on the physicochemical properties of the final drug molecule.
Ultimately, the optimal choice of a chiral building block will depend on the specific therapeutic target, the desired pharmacological profile, and the overall synthetic strategy. This guide provides a framework for a rational and data-driven approach to this selection process, empowering researchers to make informed decisions in the quest for novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [snv63.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Tetrahydrofuran-3-carboxylic Acid Derivatives as Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A direct comparison of the quantitative structure-activity relationship (SAR) for a series of Tetrahydrofuran-3-carboxylic acid derivatives is limited by the lack of publicly available, tabulated data. Research in the field of Factor Xa inhibitors often focuses on a variety of heterocyclic scaffolds, and while the tetrahydrofuran moiety is of interest, specific and comparative IC50 or Ki values for a range of its 3-carboxylic acid derivatives were not found in the surveyed scientific literature. The patent literature suggests the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides as potential FXa inhibitors, but does not typically present a detailed, comparative analysis of their biological activity in a publicly accessible format.
Experimental Protocols
To evaluate the potential of this compound derivatives as Factor Xa inhibitors, a chromogenic substrate hydrolysis assay is a standard and robust method. The following protocol is a synthesized representation of methodologies described in the literature.
Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Factor Xa.
2. Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., S-2222, S-2765)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm)
3. Procedure: a. Preparation of Reagents: i. Prepare a stock solution of human Factor Xa in Tris-HCl buffer to a final concentration of, for example, 1-5 nM. ii. Prepare a stock solution of the chromogenic substrate in purified water. iii. Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
4. Data Analysis: a. Calculate the initial reaction velocity (rate of change of absorbance) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-only) wells. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Mandatory Visualization
Caption: Role of Factor Xa in the Blood Coagulation Cascade.
Caption: Workflow for Screening and Evaluation of FXa Inhibitors.
Pharmacokinetic properties of compounds derived from Tetrahydrofuran-3-carboxylic acid
A Guide for Researchers and Drug Development Professionals
The tetrahydrofuran-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. The pharmacokinetic properties of compounds derived from this scaffold are critical to their efficacy and safety, influencing their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the available pharmacokinetic data for various derivatives of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.
In Vitro ADME Properties: A Comparative Overview
A study on a series of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, which incorporate a related cyclic amine structure, provides valuable in vitro ADME data that can serve as a surrogate for understanding the potential behavior of this compound derivatives. The following table summarizes key pharmacokinetic parameters for a selection of these compounds.
| Compound | Solubility (µM) at pH 7.4 | Plasma Stability (% remaining) | PAMPA (% transported) at pH 7.4 |
| JDTic | 11 | 97 | 26.8 |
| Compound 4 | 11 | >99 | 35.1 |
| Compound 5 | 10 | >99 | 24.5 |
| Compound 13 | >20 | 97 | 30.2 |
| Compound 14 | >20 | 98 | 29.8 |
| Compound 37 | >20 | 98 | 20.3 |
Data extracted from a study on (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide and its analogs.
Key Insights from In Vitro Data
The presented data highlights several important trends:
-
Solubility: Several of the analyzed analogs (Compounds 13, 14, and 37) exhibit improved aqueous solubility at physiological pH compared to the parent compound, JDTic. This is a crucial parameter for oral absorption.
-
Plasma Stability: All tested compounds, including the parent molecule, demonstrate high stability in plasma, with over 97% of the compound remaining after the incubation period. This suggests a low susceptibility to degradation by plasma enzymes.
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) results indicate that most of the compounds have moderate passive permeability. Compound 4 shows the highest percentage of transport, suggesting potentially better absorption across cellular membranes compared to the other analogs.
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays cited in this guide.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for its absorption.
Protocol:
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Sample Preparation: The DMSO stock solution is added to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.
-
Equilibration: The samples are shaken for 24 hours at room temperature to reach equilibrium.
-
Separation: The equilibrated samples are filtered through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) by comparing the peak area to a standard curve.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes, providing an indication of its metabolic susceptibility in the bloodstream.
Protocol:
-
Incubation Mixture: The test compound (final concentration 1 µM) is incubated with human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound. The percentage of compound remaining at each time point is calculated relative to the concentration at time zero.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the plasma stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive intestinal absorption of compounds.
Protocol:
-
Membrane Coating: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The filter plate (donor compartment) is placed on top of an acceptor plate containing buffer, forming a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentrations of the compound in both the donor and acceptor wells are measured using HPLC-UV or LC-MS/MS. The permeability coefficient (Pe) is then calculated.
Logical Relationship in PAMPA
Caption: Principle of the PAMPA assay.
Conclusion and Future Directions
The limited available data suggests that derivatives of this compound can be engineered to possess favorable in vitro ADME properties, including good solubility and high plasma stability. However, a comprehensive understanding of their pharmacokinetic profiles requires further investigation. Future studies should focus on generating in vivo pharmacokinetic data for a broader range of this compound derivatives to establish clear structure-pharmacokinetic relationships. This will be instrumental in guiding the design and selection of drug candidates with optimal in vivo performance. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure data consistency and comparability across different studies.
Comparative Guide to the Synthesis of Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic protocols for the preparation of Tetrahydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail various synthetic strategies, presenting key performance indicators in a comparative table, followed by detailed experimental protocols and workflow visualizations to aid in the selection of the most appropriate method for your research and development needs.
Comparison of Synthetic Protocols
The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired scale, and the importance of stereochemical control. Below is a summary of key quantitative data for different synthetic approaches.
| Synthetic Protocol | Starting Material | Key Reagents/Catalysts | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Protocol 1: Oxidation of Tetrahydrofuran-3-carboxaldehyde | Tetrahydrofuran-3-carboxaldehyde | Oxygen | 3 - 5 hours | >95 (Selectivity) | High | High selectivity, uses readily available oxidant. | Starting material may not be commercially available in large quantities. |
| Protocol 2: Catalytic Hydrogenation of Furan-3-carboxylic Acid | Furan-3-carboxylic acid | Palladium on Carbon (Pd/C), Hydrogen | 15 - 20 hours | 90 - 93 | High | Utilizes a commercially available starting material. | Requires high-pressure hydrogenation equipment. |
| Protocol 3: Oxidation of 3-Hydroxymethyltetrahydrofuran | 3-Hydroxymethyltetrahydrofuran | Trichloroisocyanuric acid (TCCA), TEMPO | 1 hour | ~90 (for the ketone intermediate) | High | Fast reaction time, mild conditions. | Multi-step process if starting from 1,2,4-trihydroxybutane.[1] |
Experimental Protocols
Protocol 1: Oxidation of Tetrahydrofuran-3-carboxaldehyde
This protocol describes the direct oxidation of Tetrahydrofuran-3-carboxaldehyde to this compound using molecular oxygen.
Materials:
-
Tetrahydrofuran-3-carboxaldehyde (3-FTHF)
-
Water (solvent)
-
Oxygen
-
Helium (optional inert gas)
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with a 50% aqueous solution of Tetrahydrofuran-3-carboxaldehyde.
-
Seal the reactor and pressurize with a mixture of oxygen and helium to the desired partial pressures (e.g., 5.0 bara O₂ and 3.6 bara He for a total pressure of 8.6 bara).
-
Heat the reactor to the desired temperature (e.g., 100°C) while stirring vigorously (e.g., 1500 RPM) to ensure efficient gas-liquid mixing.
-
Maintain a constant pressure throughout the reaction by using a back pressure regulator.
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of the starting material and product by gas chromatography (GC).
-
The reaction is typically complete within 3 to 5 hours.
-
Upon completion, cool the reactor, vent the pressure, and collect the reaction mixture.
-
The product, this compound, can be isolated and purified using standard techniques such as extraction and distillation.
Protocol 2: Catalytic Hydrogenation of Furan-3-carboxylic Acid
This method involves the reduction of the furan ring of Furan-3-carboxylic acid to yield this compound.
Materials:
-
Furan-3-carboxylic acid
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve Furan-3-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with efficient stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete in 15-20 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or distillation.
Protocol 3: Oxidation of 3-Hydroxymethyltetrahydrofuran
This protocol outlines a two-step synthesis starting from the readily available 1,2,4-trihydroxybutane, which is first cyclized to 3-hydroxytetrahydrofuran and then oxidized.
Step 3a: Synthesis of 3-Hydroxytetrahydrofuran
Materials:
-
1,2,4-Trihydroxybutane
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
In a flask equipped for distillation, combine 1,2,4-trihydroxybutane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 160-180°C.
-
The 3-hydroxytetrahydrofuran product will distill over. Collect the distillate.
-
The crude product can be purified by fractional distillation to yield pure 3-hydroxytetrahydrofuran (yield: 91.3%).[1]
Step 3b: Oxidation to 3-Oxotetrahydrofuran (precursor to the carboxylic acid)
Materials:
-
3-Hydroxytetrahydrofuran
-
Trichloroisocyanuric acid (TCCA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 3-hydroxytetrahydrofuran in the chosen solvent in a reaction flask.
-
Add TEMPO (catalytic amount, e.g., 0.01 eq.).
-
Cool the solution to -5°C to 0°C in an ice bath.
-
Add TCCA (1.0 to 2.0 mol equivalent) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for approximately 1 hour.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated aqueous NaHCO₃.
-
The organic layer is separated, dried, and concentrated to give 3-oxotetrahydrofuran (yields up to 90% have been reported for this step).[1]
-
Further oxidation of the resulting 3-oxotetrahydrofuran to this compound can be achieved using standard oxidation methods for ketones.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.
References
Spectroscopic Comparison of Tetrahydrofuran-3-carboxylic Acid Diastereomers: A Guide for Researchers
For immediate release:
This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-tetrahydrofuran-3-carboxylic acid, offering valuable data for researchers, scientists, and professionals in drug development. The diastereomers of tetrahydrofuran-3-carboxylic acid, key intermediates in the synthesis of various pharmaceutical compounds, exhibit distinct spectral characteristics that are crucial for their identification and characterization. This document summarizes their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, outlines detailed experimental protocols, and provides visual representations of their structures and the analytical workflow.
Introduction
This compound is a five-membered heterocyclic compound containing a carboxylic acid functional group. The stereochemistry at the 3-position of the tetrahydrofuran ring gives rise to two diastereomers: cis and trans, referring to the relative orientation of the carboxylic acid group and the hydrogen atom on the same carbon to the adjacent ring protons. This spatial arrangement significantly influences their physical, chemical, and spectroscopic properties. Accurate spectroscopic analysis is paramount for distinguishing between these isomers and ensuring the purity of intermediates in complex synthetic pathways.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Predicted in CDCl₃)
| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Expected Multiplicity |
| H3 (methine) | ~3.0 - 3.2 | ~2.8 - 3.0 | Multiplet |
| H2, H5 (protons α to ether oxygen) | ~3.8 - 4.1 | ~3.7 - 4.0 | Multiplet |
| H4 (methylene protons) | ~2.1 - 2.4 | ~2.0 - 2.3 | Multiplet |
| COOH (carboxylic acid) | ~10 - 12 | ~10 - 12 | Broad Singlet |
Note: The difference in chemical shifts, particularly for the H3 proton, is anticipated due to the anisotropic effect of the carbonyl group and the differing spatial relationships with the ring protons in the two diastereomers.
Table 2: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃)
| Carbon Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~175 - 180 | ~175 - 180 |
| C3 (methine) | ~45 - 50 | ~43 - 48 |
| C2, C5 (carbons α to ether oxygen) | ~68 - 72 | ~67 - 71 |
| C4 (methylene carbon) | ~30 - 35 | ~28 - 33 |
Note: The stereochemical differences are expected to cause slight variations in the chemical shifts of the ring carbons due to different steric interactions.
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) * |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-O (Ether) | Stretching | 1050-1150 |
Note: The IR spectra of both diastereomers are expected to be very similar. The most characteristic absorptions are the broad O-H stretch and the strong C=O stretch of the carboxylic acid. Subtle differences might be present in the fingerprint region (below 1500 cm⁻¹).
Table 4: Mass Spectrometry Data (Predicted)
| Ion | m/z Value | Interpretation |
| [M]⁺ | 116.0473 | Molecular Ion |
| [M-OH]⁺ | 99 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 71 | Loss of carboxylic acid group |
Note: As diastereomers, both cis and trans isomers will have the same molecular weight and are expected to produce identical mass spectra under standard conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound diastereomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the multiplets.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width (e.g., 0-12 ppm), number of scans for adequate signal-to-noise, and a sufficient relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary, and a greater number of scans is typically required compared to ¹H NMR.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr for pellets) should be acquired first.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The sample solution is introduced into the ion source. ESI is often used for polar molecules like carboxylic acids and can be run in both positive and negative ion modes. EI will provide more fragmentation information which can be useful for structural confirmation.
Mandatory Visualization
Structural Representation of Diastereomers
Caption: 2D structures of cis and trans diastereomers.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable for the characterization and differentiation of the diastereomers of this compound. While mass spectrometry will confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the cis and trans isomers due to the sensitivity of chemical shifts and coupling constants to the stereochemical environment. The information and protocols provided in this guide serve as a valuable resource for researchers working with these important synthetic building blocks. The availability of direct experimental comparative data would be a significant asset to the scientific community and would allow for a more definitive guide.
A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis
An objective guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of two pivotal heterocyclic building blocks.
In the landscape of modern medicinal chemistry and organic synthesis, small, functionalized heterocyclic scaffolds are indispensable tools. Among these, Tetrahydrofuran-3-carboxylic acid and Oxetane-3-carboxylic acid have emerged as valuable building blocks. While structurally similar, the difference in their ring size—a five-membered tetrahydrofuran versus a four-membered oxetane—imparts distinct physicochemical properties, reactivity, and strategic value in drug design. This guide provides a detailed comparison of these two compounds, supported by available data, to aid researchers in selecting the optimal scaffold for their specific applications.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the properties of this compound and Oxetane-3-carboxylic acid arise from their cyclic ether structures. The five-membered THF ring is relatively planar and conformationally flexible, whereas the four-membered oxetane ring possesses significant ring strain (approx. 106 kJ/mol), rendering it more rigid and polar.[1] These structural nuances have a direct impact on their physical and chemical characteristics.
| Property | This compound | Oxetane-3-carboxylic Acid |
| Molecular Formula | C₅H₈O₃[2] | C₄H₆O₃[3][4] |
| Molecular Weight | 116.12 g/mol [2] | 102.09 g/mol [3][4] |
| Appearance | Clear yellow to brown viscous liquid | White to yellow oil or semi-solid[5][6] |
| Boiling Point | 244 °C (at 736 mmHg) | 244 °C[3][5] |
| Density | ~1.209 g/mL at 25°C | ~1.374 g/mL[3][5] |
| pKa | 3.60 ± 0.20 (Predicted) | 3.88 ± 0.20 (Predicted)[5][6] |
| Water Solubility | Soluble | Slightly soluble[5][6] |
| XLogP3 (Lipophilicity) | -0.3[2] | Not explicitly found |
Synthesis and Experimental Protocols
The synthetic routes to these carboxylic acids are well-established, typically involving the oxidation of a corresponding alcohol or aldehyde precursor.
Synthesis of this compound
A common method for synthesizing this compound involves the oxidation of Tetrahydrofuran-3-carboxaldehyde. This process can be carried out using various oxidizing agents under controlled conditions.[7] Another advanced approach involves the enantioselective bio-oxidation of prochiral bicyclo-ketones to generate chiral lactones, which serve as precursors to highly functionalized tetrahydrofuran rings.[8]
Representative Experimental Protocol: Thermal Oxidation [7]
-
Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and a reflux condenser is charged with a suitable solvent (e.g., water).
-
Pressurization and Heating: The reactor is purged and then pressurized with a mixture of oxygen and an inert gas (e.g., Helium) to the desired partial pressure (e.g., 8.6 bara). The reactor is then heated to the reaction temperature.
-
Initiation: A solution of 3-formyltetrahydrofuran (3-FTHF) in water is injected into the heated, pressurized reactor via a high-pressure syringe pump to initiate the oxidation.
-
Reaction: The reaction mixture is stirred vigorously (e.g., 1500 RPM) to ensure uniform mixing. The reaction is monitored for the consumption of the starting material.
-
Workup: Upon completion, the reactor is cooled, and the pressure is released. The resulting solution containing this compound is then subjected to appropriate purification steps, such as extraction and distillation.
Synthesis of Oxetane-3-carboxylic Acid
The preparation of Oxetane-3-carboxylic acid often starts from 3-hydroxymethyl-oxetane. This precursor is oxidized in an aqueous alkaline medium using an oxygen-containing gas over a noble metal catalyst, such as palladium or platinum.[9] This method provides a direct route to the target acid.
Representative Experimental Protocol: Catalytic Oxidation of 3-Hydroxymethyl-oxetane [9]
-
Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is suspended in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Reaction Setup: The catalyst suspension and 3-hydroxymethyl-oxetane are charged into a reaction vessel equipped with a stirrer and a gas inlet.
-
Oxidation: An oxygen-containing gas (e.g., pure oxygen or air) is bubbled through the reaction mixture at a controlled temperature, typically between 40°C and 100°C.
-
Monitoring: The reaction is monitored by techniques such as HPLC or GC to track the conversion of the starting material.
-
Isolation and Acidification: Once the reaction is complete, the catalyst is filtered off. The resulting aqueous solution of the oxetane-3-carboxylate salt is then acidified (e.g., with HCl) to precipitate or allow for the extraction of Oxetane-3-carboxylic acid.
-
Purification: The crude acid is purified by recrystallization or distillation.
Reactivity, Stability, and Applications in Medicinal Chemistry
The choice between a tetrahydrofuran and an oxetane scaffold is often dictated by the desired balance between chemical stability and the specific physicochemical properties needed for a drug candidate.
This compound: The THF ring is a common motif in a vast number of biologically active natural products.[8][10] Its inclusion in a molecule can enhance hydrophilicity, improve metabolic stability, and favorably influence biological activity.[8][10] The THF scaffold is relatively stable and less prone to ring-opening, making it a robust component in complex syntheses. It is a crucial chiral building block for constructing stereochemically complex molecules, including nucleoside analogues and enzyme inhibitors.[8][11]
Oxetane-3-carboxylic Acid: The oxetane ring has gained significant attention as a versatile tool in drug discovery.[1] Its inherent ring strain makes it more reactive than the THF ring, particularly susceptible to ring-opening under strong acidic conditions.[12][13] However, it has shown remarkable stability under a wide range of other synthetic conditions.[12] This unique reactivity can be leveraged in synthetic chemistry.[14]
In medicinal chemistry, the compact, polar oxetane moiety is frequently used as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl groups.[1][15][16] This substitution can lead to significant improvements in key drug-like properties:
-
Solubility: The polar nature of the oxetane ring can increase aqueous solubility.[15]
-
Lipophilicity: It can modulate lipophilicity (LogP), helping to optimize the ADME profile.[15]
-
Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of metabolism and enhance compound stability.[16]
-
Basicity Modulation: The strong inductive electron-withdrawing effect of the oxetane can lower the pKa of nearby amines, which is a valuable strategy for optimizing drug properties.[16]
The value of the oxetane motif is underscored by its presence in several FDA-approved drugs, including the anticancer agent Paclitaxel (Taxol).[1]
Conclusion
Both this compound and Oxetane-3-carboxylic acid are powerful building blocks, but they offer different strategic advantages.
-
This compound is the scaffold of choice when chemical robustness and the incorporation of a proven, stable heterocyclic motif found in many natural products are desired. It provides a reliable framework for building complex molecules where enhanced hydrophilicity and metabolic stability are key objectives.[8][10]
-
Oxetane-3-carboxylic acid is a more modern and strategic tool for fine-tuning physicochemical properties.[3][17] Its utility as a bioisostere for problematic functional groups is well-documented, offering a path to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[15][16] Researchers choose the oxetane motif when seeking to overcome specific ADME liabilities or to introduce a small, polar, three-dimensional element into a molecule to explore new chemical space.[1]
The selection between these two valuable acids will ultimately depend on the specific goals of the research program, whether it is emulating a natural product core with the tetrahydrofuran ring or meticulously engineering a drug candidate's properties with the unique oxetane moiety.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Oxetane-3-carboxylic acid | 114012-41-8 [smolecule.com]
- 5. 3-OXETANECARBOXYLIC ACID CAS#: 114012-41-8 [amp.chemicalbook.com]
- 6. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]
- 7. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 89364-31-8 | Benchchem [benchchem.com]
- 9. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Navigating Quality Control for Pharmaceutical-Grade Tetrahydrofuran-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the quality of starting materials is a cornerstone of robust and reproducible pharmaceutical development. This guide provides a comparative overview of key quality control parameters for pharmaceutical-grade Tetrahydrofuran-3-carboxylic acid, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to the limited publicly available pharmacopeial monographs for this specific compound, this guide presents a representative set of specifications and test methods based on common industry practices for similar chiral carboxylic acids. This information is benchmarked against a common alternative, (S)-(-)-2-Chloromandelic Acid, to provide a broader context for quality assessment.
Comparative Analysis of Quality Control Parameters
The quality of this compound is assessed through a series of physicochemical tests designed to confirm its identity, purity, and the absence of undesirable contaminants. The following table summarizes the critical quality control parameters and typical acceptance criteria for pharmaceutical-grade material, alongside a comparison with (S)-(-)-2-Chloromandelic Acid.
| Parameter | This compound | (S)-(-)-2-Chloromandelic Acid | Test Method |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Visual Inspection |
| Identification | The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay. | The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay. | HPLC |
| Infrared absorption spectrum corresponds to that of the reference standard. | Infrared absorption spectrum corresponds to that of the reference standard. | IR Spectroscopy | |
| Assay | 98.0% to 102.0% (on anhydrous basis) | 98.0% to 102.0% (on dried basis) | HPLC |
| Enantiomeric Purity | ≥ 99.0% | ≥ 99.0% | Chiral HPLC |
| Water Content | ≤ 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | USP <231> |
| Related Substances | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | HPLC |
| Residual Solvents | Meets the requirements of USP <467> | Meets the requirements of USP <467> | GC-HS |
Experimental Protocols
Detailed methodologies are crucial for the accurate and consistent assessment of quality. Below are representative experimental protocols for key analytical tests.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of 0.5 mg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the assay content and impurity levels based on the peak areas.
Enantiomeric Purity by Chiral HPLC
-
Chromatographic System:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Procedure: Inject a solution of the sample and a racemic mixture to determine the retention times of both enantiomers. Calculate the enantiomeric purity based on the peak areas.
Water Content by Karl Fischer Titration
-
Apparatus: A suitable automatic Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel. Titrate with the Karl Fischer reagent to the electrometric endpoint.
Residual Solvents by Gas Chromatography-Headspace (GC-HS)
-
Apparatus: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A suitable capillary column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Procedure: Weigh the sample into a headspace vial, add a suitable diluent, and seal. Equilibrate the vial at a specified temperature and inject the headspace gas into the gas chromatograph. Compare the peak responses of any detected solvents to those of a standard solution to quantify their levels.
Visualizing the Quality Control Workflow
A systematic workflow is essential for ensuring that all quality parameters are thoroughly evaluated. The following diagram illustrates a typical logical flow for the quality control testing of pharmaceutical-grade this compound.
Caption: Quality Control Testing Workflow for this compound.
Signaling Pathway for Quality-Driven API Synthesis
The quality of this compound directly impacts the downstream synthesis of the final API. This diagram illustrates the signaling pathway from raw material quality to the final drug product.
Caption: Impact of Raw Material Quality on API Synthesis and Final Product.
Safety Operating Guide
Safe Disposal of Tetrahydrofuran-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of Tetrahydrofuran-3-carboxylic acid (CAS No. 89364-31-8), a vital component in various synthetic pathways. Adherence to these procedures is critical for mitigating risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The following is a summary of essential safety measures.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses that meet NIOSH (US) or EN 166 (EU) standards. For larger quantities or when there is a risk of splashing, a full-face visor should be used.[1]
-
Hand Protection: Use suitable chemical-resistant gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or mists.[1]
Engineering Controls: Ensure that emergency eyewash stations and safety showers are readily accessible in the handling area.
Hazard and Safety Data
The primary hazards associated with this compound are skin and eye irritation.[1] It is crucial to avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]
| Property | Data | Reference |
| CAS Number | 89364-31-8 | [2] |
| Molecular Formula | C₅H₈O₃ | |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Hazards | Causes skin irritation, Causes serious eye irritation.[1] May cause respiratory irritation.[1] | [1] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container.[1] | [1] |
| Incompatible Materials | Strong acids, Strong bases, Oxidizing and reducing agents.[1] | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., "Irritant").
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a container that is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks, and has a tightly fitting cap.[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Spill Cleanup:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Tetrahydrofuran-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table summarizes the required personal protective equipment for handling this compound. This is based on the anticipated hazards of corrosive organic acids.
| Protection Type | Specific PPE | Material/Standard | Operational Phase |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | ANSI Z87.1 approved | All handling, transfer, and disposal operations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | All handling, transfer, and disposal operations |
| Body Protection | Chemical-resistant laboratory coat | Flame-retardant material | All handling, transfer, and disposal operations |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | As required by exposure assessment | For operations with a potential for aerosol or vapor generation, or if working outside of a fume hood |
Step-by-Step Handling and Disposal Plan
I. Operational Plan: Safe Handling from Receipt to Use
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Keep the container tightly closed.
-
-
Preparation and Handling:
-
All handling of this compound must be conducted in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Before handling, don all required PPE as outlined in the table above.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around.
-
-
During Use:
II. Disposal Plan: Managing Waste Safely and Responsibly
-
Waste Segregation:
-
All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Waste Container:
-
Use a chemically resistant container (e.g., high-density polyethylene) for waste collection.
-
The container must be kept closed when not in use.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Do not pour this compound or its waste down the drain.
-
Experimental Protocol: General Guidance for Safe Use
The following is a generalized protocol for using this compound in a laboratory setting. This should be adapted to the specifics of your experimental design.
-
Preparation:
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don the appropriate PPE.
-
Carefully weigh the required amount of this compound.
-
-
Reaction:
-
If dissolving, add the acid to the chosen solvent in a reaction vessel.
-
Proceed with the experimental procedure, maintaining constant vigilance and adhering to all safety precautions.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Handle all subsequent extraction and purification steps within the fume hood.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the acid using an appropriate cleaning procedure.
-
Clean the work area within the fume hood.
-
Visualizing the Safety Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and safety measures.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
